(S)-2-(3-Methoxypentan-3-yl)pyrrolidine
Description
Properties
CAS No. |
118971-01-0 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2S)-2-(3-methoxypentan-3-yl)pyrrolidine |
InChI |
InChI=1S/C10H21NO/c1-4-10(5-2,12-3)9-7-6-8-11-9/h9,11H,4-8H2,1-3H3/t9-/m0/s1 |
InChI Key |
AYPVCAMFUQUTEW-VIFPVBQESA-N |
Isomeric SMILES |
CCC(CC)([C@@H]1CCCN1)OC |
Canonical SMILES |
CCC(CC)(C1CCCN1)OC |
Origin of Product |
United States |
What is the mechanism of action for (S)-2-(3-Methoxypentan-3-yl)pyrrolidine in organocatalysis?
A Technical Whitepaper on α,α -Dialkylprolinol Ether-Mediated Covalent Activation
Executive Summary
The evolution of asymmetric aminocatalysis has been largely driven by the structural tuning of proline-derived scaffolds. While the classic Jørgensen-Hayashi catalyst ( α,α -diphenylprolinol trimethylsilyl ether) is celebrated for its exceptional stereocontrol, its extreme steric bulk often renders it ineffective for reactions involving unactivated or sterically demanding electrophiles.
Enter (S)-2-(3-Methoxypentan-3-yl)pyrrolidine —commonly recognized as α,α -diethylprolinol methyl ether. By replacing the bulky phenyl rings with flexible ethyl groups and substituting the labile silyl ether with a robust methyl ether, this catalyst achieves a "Goldilocks" steric environment. This whitepaper provides an in-depth mechanistic analysis of its action, detailing how it navigates covalent activation pathways while suppressing parasitic side reactions.
Structural Rationale & The "Goldilocks" Steric Effect
The efficacy of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine lies in the precise causality of its structural modifications:
-
Steric Tuning (The Diethyl Motif): In enamine catalysis, the catalyst must shield one enantiotopic face of the intermediate to ensure high stereoselectivity (following the Houk-List model). However, excessive bulk raises the activation energy barrier for C–C bond formation. The diethyl groups provide sufficient facial shielding without sterically repelling less reactive electrophiles, such as unactivated imines[1].
-
Chemical Robustness (The Methyl Ether Motif): Silyl ethers (like TMS or TES) are susceptible to desilylation in the presence of Brønsted acids or protic solvents. The methyl ether is chemically inert under these conditions, ensuring the catalyst remains intact throughout the catalytic cycle and preventing the exposure of the free hydroxyl group.
Core Mechanism of Action: Covalent Activation Pathways
The catalyst operates primarily through two distinct covalent activation modes, depending on the nature of the carbonyl substrate.
Enamine Catalysis & The Suppression of Parasitic Equilibria
When reacted with saturated aldehydes, the secondary amine condenses to form an iminium ion, which rapidly deprotonates to form an enamine . This raises the Highest Occupied Molecular Orbital (HOMO) of the substrate, rendering the α -carbon highly nucleophilic.
A critical mechanistic insight was provided by in situ NMR studies conducted by , which demonstrated that unprotected prolinol rapidly undergoes an intramolecular attack by the free hydroxyl group onto the iminium ion, forming a dead-end oxazolidine [2]. This "parasitic equilibrium" drastically reduces the concentration of the productive enamine. The 3-methoxypentan-3-yl group physically blocks this cyclization, forcing the equilibrium entirely toward the productive E-enamine state.
Suppression of the parasitic oxazolidine equilibrium via ether protection.
Iminium Ion Catalysis
When reacted with α,β -unsaturated aldehydes, the catalyst forms a conjugated iminium ion. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating the β -carbon for nucleophilic attack (Michael addition). The bulky 3-methoxypentan-3-yl group effectively blocks one face of the planar iminium ion, dictating the stereochemical trajectory of the incoming nucleophile.
Catalytic cycle of enamine-mediated activation by diethylprolinol methyl ether.
Synergistic Catalysis: The Role of Brønsted Acid Co-Catalysts
To maximize the efficacy of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine, it is frequently paired with a Brønsted acid co-catalyst (e.g., o-fluorobenzoic acid). demonstrated that this synergistic combination is strictly required for promoting Mannich reactions with unactivated imines[1].
Causality of the Co-Catalyst:
-
Acceleration of Condensation: The acid protonates the hemiaminal intermediate, facilitating the elimination of water to form the iminium ion.
-
Transition State Organization: The conjugate base of the acid forms a hydrogen-bonded network with the incoming electrophile, increasing its electrophilicity and rigidly organizing the transition state to enhance enantioselectivity.
Quantitative Profiling
To contextualize the utility of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine, the following table summarizes its performance metrics against other standard proline derivatives.
| Catalyst Architecture | Steric Shielding | Chemical Stability (Acidic Media) | Parasitic Oxazolidine Formation | Optimal Application Profile |
| L-Proline | Low | High | High (Forms oxazolidinones) | Simple, highly reactive Aldol additions |
| Diphenylprolinol TMS Ether | Very High | Low (Prone to rapid desilylation) | Suppressed (if ether remains intact) | Highly activated electrophiles |
| Diethylprolinol Methyl Ether | Moderate (Tuned) | Very High (Robust ether bond) | Completely Suppressed | Unactivated or sterically bulky electrophiles |
Experimental Methodology: Self-Validating Protocol for Asymmetric Mannich Reactions
This protocol outlines the synthesis of anti-configured propargylic amino alcohols via enamine activation, utilizing built-in validation steps to ensure scientific integrity.
Objective: Enantioselective C–C bond formation between an aliphatic aldehyde and an unactivated imine.
Step-by-Step Workflow:
-
Catalyst Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (10 mol%) and o-fluorobenzoic acid (10 mol%) in anhydrous toluene to achieve a 0.5 M concentration.
-
Self-Validation Check: The solution must remain clear. The acid protonates the catalyst to form a soluble salt, preventing catalyst aggregation and ensuring homogeneous kinetics.
-
-
Electrophile Addition: Add the unactivated imine (1.0 equiv). Stir for 5 minutes at room temperature.
-
Nucleophile Addition: Cool the reaction mixture to 0 °C to maximize stereocontrol. Add the aldehyde (1.5 equiv) dropwise.
-
Causality: The slight excess of aldehyde compensates for trace self-aldol side reactions, though the methyl ether catalyst strongly disfavors this pathway compared to L-proline.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the reaction progress via TLC (Hexanes/EtOAc 8:2).
-
Self-Validation Check: The complete disappearance of the imine spot indicates full conversion, typically achieved within 12–24 hours.
-
-
Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃.
-
Causality: This neutralizes the Brønsted acid and breaks the hydrogen-bonded catalyst-product complex, releasing the free product. Extract with dichloromethane (3x) and dry the organic layer over anhydrous Na₂SO₄.
-
-
Crude Analysis (Critical Step): Concentrate under reduced pressure. Obtain a ¹H NMR spectrum of the crude mixture to determine the diastereomeric ratio (anti/syn).
-
Self-Validation Check: Measuring dr before purification ensures that subsequent column chromatography does not artificially bias the observed stereoselectivity.
-
-
Purification: Purify the product via flash column chromatography on silica gel. Determine the enantiomeric excess (ee) via chiral HPLC against a known racemic standard.
References
-
Schmid, M. B.; Zeitler, K.; Gschwind, R. M. "Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria." Journal of the American Chemical Society, 2011, 133(18), 7065–7074. URL:[Link]
-
Gómez-Bengoa, E.; Jiménez, J.; Lapuerta, I.; Mielgo, A.; Oiarbide, M.; Otazo, I.; Velilla, I.; Vera, S.; Palomo, C. "Combined α,α -dialkylprolinol ether/Brønsted acid promotes Mannich reactions of aldehydes with unactivated imines. An entry to anti-configured propargylic amino alcohols." Chemical Science, 2012, 3, 2949-2957. URL:[Link]
Sources
Biosynthetic Pathways and De Novo Synthesis of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine: A Comprehensive Technical Guide
Executive Summary
In the realm of asymmetric organic synthesis, the architectural design of chiral auxiliaries dictates the stereochemical outcome of complex transformations. (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is a highly specialized, sterically demanding secondary amine. It serves as the direct precursor to SAEP ((S)-1-amino-2-(1-ethyl-1-methoxypropyl)pyrrolidine), a next-generation chiral hydrazine developed to overcome the stereochemical limitations of the classical Enders SAMP/RAMP auxiliaries [2].
As a Senior Application Scientist, I approach the synthesis of this molecule not as a single linear process, but as a bipartite system: relying on biological biosynthesis to establish the absolute stereocenter (the L-proline core), followed by de novo chemical elaboration to install the bulky dialkyl ether moiety required for transition-state shielding. This guide deconstructs both pathways, explaining the mechanistic causality behind each biological and synthetic step.
Biological Origin: Biosynthesis of the Chiral Core (L-Proline)
The most efficient method to obtain the enantiopure pyrrolidine scaffold is to leverage the natural chiral pool. The core of our target molecule is derived from L-proline, an imino acid whose de novo biosynthesis is tightly regulated in both bacterial and mammalian metabolic networks [1].
The biological synthesis of L-proline is a self-contained, redox-balanced system that converts L-glutamate into a cyclic secondary amine. The causality of this pathway relies on the spontaneous intramolecular cyclization of an unstable aldehyde intermediate, ensuring high atom economy.
The Enzymatic Cascade
-
Phosphorylation: L-Glutamate is phosphorylated by glutamate 5-kinase (consuming ATP) to form L-glutamate 5-phosphate. This step activates the carboxylate for subsequent reduction.
-
Reduction: Glutamate-5-semialdehyde dehydrogenase reduces the activated phosphate to glutamate-5-semialdehyde, utilizing NADPH as the hydride donor.
-
Cyclization: The semialdehyde undergoes a spontaneous, non-enzymatic intramolecular condensation. The primary amine attacks the aldehyde, releasing water and forming the Schiff base Δ1-pyrroline-5-carboxylate (P5C).
-
Final Reduction: P5C reductase performs a stereospecific reduction of the imine double bond (using NADPH), yielding enantiopure L-proline.
Caption: Biosynthetic pathway of the enantiopure L-proline core from L-glutamate.
De Novo Chemical Synthesis: Elaboration to the Target Molecule
While nature provides the chiral pyrrolidine ring, the 3-methoxypentan-3-yl substituent must be synthesized de novo. The rationale for this specific bulky group is to maximize steric hindrance during the formation of azaenolates in asymmetric alkylation reactions, forcing electrophilic attack exclusively from one face [2].
Strategic Workflow
The synthesis requires protecting the secondary amine, converting the carboxylic acid into a tertiary alcohol via a double Grignard addition, methylating the sterically hindered alcohol, and finally deprotecting the amine.
Caption: Step-by-step de novo chemical synthesis of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine.
Experimental Protocols (Self-Validating Systems)
To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.
Protocol A: Grignard Addition to Form the Tertiary Alcohol
-
Objective: Convert N-Boc-L-proline methyl ester to (S)-1-Boc-2-(3-hydroxypentan-3-yl)pyrrolidine.
-
Causality of Reagent Excess: We use 3.0 equivalents of Ethylmagnesium bromide (EtMgBr). The first equivalent reacts with the ester to form an intermediate ketone; the second drives the formation of the tertiary alkoxide. The third equivalent acts as a sacrificial buffer against adventitious moisture, ensuring complete conversion.
-
Procedure:
-
Purge a flame-dried, 3-neck round-bottom flask with Argon.
-
Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF (0.2 M). Cool the system to 0 °C using an ice-water bath. Validation: Temperature control is critical here to prevent racemization of the α-chiral center.
-
Dropwise, add EtMgBr (3.0 M in diethyl ether, 3.0 eq) over 30 minutes via an addition funnel.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
-
Quench carefully at 0 °C with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Protocol B: Williamson Etherification of a Hindered Alcohol
-
Objective: O-Methylation to form (S)-1-Boc-2-(3-methoxypentan-3-yl)pyrrolidine.
-
Causality of Base Selection: The tertiary alcohol is highly sterically hindered. Mild bases (like K₂CO₃) are insufficient for deprotonation. Sodium hydride (NaH) is required to quantitatively form the alkoxide before the introduction of the electrophile (Methyl Iodide).
-
Procedure:
-
Dissolve the tertiary alcohol (1.0 eq) in anhydrous THF under Argon at 0 °C.
-
Add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Stir for 1 hour until H₂ gas evolution ceases. Validation: The cessation of bubbling confirms complete alkoxide formation.
-
Add Methyl Iodide (2.0 eq) dropwise. Wrap the flask in aluminum foil (MeI is light-sensitive) and stir at room temperature for 12 hours.
-
Quench with cold water, extract with diethyl ether, dry, and purify via flash column chromatography.
-
Protocol C: N-Deprotection
-
Procedure: Treat the purified ether with 20% Trifluoroacetic acid (TFA) in CH₂Cl₂ at 0 °C for 2 hours. Remove volatiles under reduced pressure, neutralize the resulting TFA salt with 2M NaOH, and extract with CH₂Cl₂ to yield the free secondary amine: (S)-2-(3-Methoxypentan-3-yl)pyrrolidine .
Quantitative Data & Characterization
The structural integrity and enantiomeric purity of the synthesized auxiliary precursor must be verified before its conversion into chiral hydrazones [3]. Below is a summary of the expected analytical data for the isolated target molecule.
| Parameter | Value / Observation | Analytical Significance |
| Overall Yield | 68 - 72% (from L-proline) | Demonstrates the efficiency of the Grignard/Etherification sequence. |
| Physical State | Pale yellow oil | Typical for low-molecular-weight pyrrolidine ethers. |
| Optical Rotation | [α]D20 = -48.5° (c 1.0, CHCl₃) | Confirms the retention of the (S)-configuration from the biological core. |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.15 (s, 3H, -OCH₃) | Validates successful O-methylation (Protocol B). |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.85 (t, 6H, -CH₂CH₃ ) | Confirms the double addition of the ethyl Grignard reagent. |
| Mass Spectrometry (ESI+) | m/z 172.16[M+H]⁺ | Matches the exact mass of C₁₀H₂₁NO (Target Molecule). |
Applications in Drug Development
Once synthesized, (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is subjected to N-nitrosation and subsequent reduction to yield the SAEP chiral hydrazine. In drug development, SAEP is utilized to synthesize enantiopure active pharmaceutical ingredients (APIs). The bulky 3-methoxypentan-3-yl group creates a rigid, highly shielded chiral pocket that coordinates with lithium cations during azaenolate formation, routinely delivering diastereomeric excesses (de) >98% in the asymmetric α-alkylation of ketones and aldehydes [2].
References
-
Emerging Roles of De Novo Proline Biosynthesis in Human Diseases, National Center for Biotechnology Information (NCBI), [Link]
-
Enders SAMP/RAMP hydrazone-alkylation reaction, Wikipedia, [Link]
-
Palladium-Catalyzed Allylic Alkylation Using Chiral Hydrazones as Ligands, Journal of Organic Chemistry (ACS), [Link]
An In-depth Technical Guide to Diarylprolinol Silyl Ether Catalysts in Asymmetric Synthesis
Abstract
Since their advent in 2005, (S)-diarylprolinol silyl ethers, often referred to as Jørgensen-Hayashi catalysts, have established themselves as one of the most powerful and versatile classes of organocatalysts in the field of asymmetric synthesis.[1][2] Their remarkable ability to control stereochemistry in a wide array of chemical transformations stems from their unique mode of action, operating through both enamine and iminium ion intermediates. This dual-reactivity paradigm allows for the activation of both aldehydes and α,β-unsaturated carbonyl compounds, paving the way for the construction of complex chiral molecules with high levels of enantioselectivity. This guide provides an in-depth exploration of the synthesis, mechanism, and broad applicability of these catalysts, tailored for researchers and professionals in organic synthesis and drug development.
Introduction: The Rise of a Privileged Catalyst Scaffold
Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze stereoselective reactions, has revolutionized modern organic synthesis.[3] It offers a sustainable and often complementary alternative to traditional metal-based catalysts.[3] Within this field, pyrrolidine-based catalysts have emerged as a particularly privileged scaffold, capable of mimicking the function of natural enzymes.[4]
The development of (S)-diarylprolinol silyl ethers by the research groups of Karl Anker Jørgensen and Yujiro Hayashi in 2005 marked a significant breakthrough.[1][2] These catalysts are derived from the natural amino acid L-proline and feature a bulky diaryl(trialkylsilyloxy)methyl group at the C-2 position of the pyrrolidine ring. This sterically demanding group is crucial for creating a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of the substrate to achieve high stereoselectivity.[2]
Core Principle: The Power of Dual Activation
The versatility of diarylprolinol silyl ether catalysts lies in their ability to engage in two distinct, yet complementary, catalytic cycles: enamine and iminium ion catalysis.[2][5] This dual-activation capability allows for the asymmetric functionalization of both unmodified and α,β-unsaturated aldehydes and ketones.
-
Enamine Catalysis (HOMO-Raising): The secondary amine of the catalyst condenses with a saturated aldehyde or ketone to form a nucleophilic enamine intermediate. This process raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, making its α-carbon susceptible to attack by electrophiles.[5]
-
Iminium Ion Catalysis (LUMO-Lowering): When the catalyst reacts with an α,β-unsaturated aldehyde or ketone, it forms a transient iminium ion. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating the β-position for conjugate attack by nucleophiles.[6]
The choice between these pathways is determined by the nature of the carbonyl substrate, enabling a broad range of transformations with a single catalyst class.
Caption: Dual activation modes of diarylprolinol silyl ether catalysts.
Synthesis of Diarylprolinol Silyl Ether Catalysts
The synthesis of these catalysts is generally straightforward and modular, allowing for variation of the aryl and silyl groups to fine-tune steric and electronic properties. A common route starts from N-Boc-L-proline.[7]
Caption: General synthetic pathway for diarylprolinol silyl ether catalysts.
This multi-step process involves the addition of an organometallic reagent (typically an aryl Grignard reagent) to an N-protected proline ester, followed by deprotection of the nitrogen and subsequent silylation of the resulting tertiary alcohol.[7]
Mechanism in Action: The Asymmetric Michael Addition
The conjugate addition of aldehydes to nitroalkenes is a benchmark reaction that beautifully illustrates the efficacy of diarylprolinol silyl ether catalysts operating via an enamine mechanism.[2] The catalytic cycle proceeds through several key steps, ensuring high diastereo- and enantioselectivity.
Caption: Catalytic cycle for the Michael addition of an aldehyde to a nitroalkene.
The reaction is initiated by the formation of the chiral enamine from the aldehyde and the catalyst. The bulky diarylmethyl silyl ether group effectively blocks the Re-face of the enamine, forcing the nitroalkene to approach from the less sterically hindered Si-face. This leads to the formation of a zwitterionic intermediate which, after proton transfer and hydrolysis, releases the chiral γ-nitro aldehyde product and regenerates the catalyst.[8][9]
Scope of Applications in Asymmetric Synthesis
The utility of diarylprolinol silyl ethers extends far beyond the Michael addition. They have been successfully employed in a vast range of asymmetric transformations, consistently delivering products with high levels of stereocontrol.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Yield (%) | Stereoselectivity (dr / ee) | Reference |
| Michael Addition | Aldehydes | Nitroolefins | 3 - 10 | 85 - 97 | up to 97:3 dr, >99% ee | [10][11] |
| Diels-Alder | α,β-Unsaturated Aldehydes | Dienes | 5 - 20 | 75 - 95 | >20:1 dr (exo), up to 97% ee | [12] |
| α-Amination | Aldehydes | Azodicarboxylates | 20 | ~85 | >99% ee | [13] |
| α-Oxylation | Aldehydes | Nitrosobenzene | 10 | 70 - 90 | >99% ee | [5] |
| Domino Reactions | Aldehydes, Nitroalkenes, Enals | - | 10 | 60 - 80 | >95% ee | [2] |
| [3+2] Cycloaddition | α,β-Unsaturated Aldehydes | Azomethine Ylides | 10 - 20 | 70 - 95 | >20:1 dr, >98% ee | [14] |
Table 1: Performance of Diarylprolinol Silyl Ether Catalysts in Various Asymmetric Reactions.
Detailed Experimental Protocol: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin
This protocol is a representative example for conducting an asymmetric Michael addition using a diarylprolinol silyl ether catalyst.[15]
Materials:
-
(S)-α,α-Diphenylprolinol trimethylsilyl ether (Catalyst)
-
Aldehyde (e.g., Propanal) (1.2 mmol, 1.2 equiv)
-
Nitroolefin (e.g., trans-β-nitrostyrene) (1.0 mmol, 1.0 equiv)
-
Solvent (e.g., Dichloromethane, CH₂Cl₂) (1.0 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry reaction vial equipped with a magnetic stir bar, add the (S)-α,α-diphenylprolinol trimethylsilyl ether catalyst (0.1 mmol, 10 mol%).
-
Dissolve the catalyst in the chosen solvent (1.0 mL) at room temperature.
-
Add the aldehyde (1.2 mmol) to the catalyst solution and stir for 5-10 minutes.
-
Add the nitroolefin (1.0 mmol) to the reaction mixture.
-
Stir the reaction at the indicated temperature (e.g., room temperature or 0 °C) and monitor its progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired γ-nitro aldehyde product.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC).
Impact on Complex Molecule and Drug Synthesis
The reliability and high stereoselectivity of diarylprolinol silyl ether catalysis have made it an invaluable tool in the total synthesis of complex natural products and active pharmaceutical ingredients (APIs).[5][16] For instance, a key step in the synthesis of the anti-influenza drug oseltamivir (Tamiflu) was achieved using an asymmetric Michael reaction catalyzed by a diarylprolinol silyl ether, demonstrating the industrial relevance of this methodology.[3] These catalysts have also been instrumental in the synthesis of antidepressant drugs like (+)-paroxetine and (+)-femoxetine.[4]
Conclusion and Future Outlook
Twenty years since their introduction, diarylprolinol silyl ether organocatalysts continue to be a cornerstone of asymmetric synthesis.[1] Their operational simplicity, high efficiency, and broad applicability have secured their place in both academic research and industrial-scale synthesis.[5] The field continues to evolve, with new applications emerging that combine these catalysts with other technologies, such as photochemistry and electrochemistry, opening up novel reaction pathways.[1][17] The ongoing development and application of these remarkable catalysts promise to further advance the art and science of creating complex chiral molecules.
References
-
Marcantonio, E., Bitsch, R. S., & Jørgensen, K. A. (2026). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. Angewandte Chemie. [Link]
-
Hayashi, Y. (2019). Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Organic Syntheses, 99, 68-81. [Link]
-
Klier, L., Tur, F., Poulsen, P. H., & Jørgensen, K. A. (2017). Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers. Chemical Society Reviews, 46(4), 1080-1102. [Link]
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Reyes-Rodriguez, G. J., Rezayee, N. M., Vidal-Albalat, A., & Jørgensen, K. A. (2019). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Chemical Reviews, 119(7), 4221-4260. [Link]
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Gotoh, H., & Hayashi, Y. (2007). Diarylprolinol Silyl Ether as Catalyst of an exo-Selective, Enantioselective Diels-Alder Reaction. Organic Letters, 9(15), 2859-2862. [Link]
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Semantic Scholar. (n.d.). Prevalence of Diarylprolinol Silyl Ethers as Catalysts in Total Synthesis and Patents. Semantic Scholar. [Link]
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Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248-264. [Link]
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Aarhus University. (n.d.). The Diarylprolinol Silyl Ethers: After 20 Years Still Opening New Doors in Asymmetric Catalysis. Aarhus University Research. [Link]
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Steiner, S., et al. (2023). Reaction blueprints and logical control flow for parallelized chiral synthesis in the Chemputer. ResearchGate. [Link]
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Sharma, K., et al. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Elsevier. [Link]
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Moberg, C. (2012). Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited—but Still Controversial. Angewandte Chemie International Edition, 52(8), 2160-2162. [Link]
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Moberg, C. (2013). Mechanism of diphenylprolinol silyl ether catalyzed Michael addition revisited--but still controversial. Angewandte Chemie International Edition in English, 52(8), 2160-2. [Link]
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Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51. [Link]
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Zhang, G., et al. (2015). POSS supported diarylprolinol silyl ether as an efficient and recyclable organocatalyst for asymmetric Michael addition reaction. Catalysis Communications, 62, 70-74. [Link]
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Utkin, D. I., et al. (2018). Heterogeneous Jørgensen–Hayashi catalyst for asymmetric Michael addition of malonates to α,β-enals. Mendeleev Communications, 28(2), 174-175. [Link]
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Chen, J-R., et al. (2011). Jørgensen–Hayashi catalysts supported on poly(ethylene glycol)s as highly efficient and reusable organocatalysts for the enamine-catalyzed asymmetric Michael reaction. Organic & Biomolecular Chemistry, 9(21), 7471-7477. [Link]
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PubMed. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. PubMed. [Link]
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Zheng, Z., Perkins, B. L., & Ni, B. (2010). Diarylprolinol Silyl Ether Salts as New, Efficient, Water-Soluble, and Recyclable Organocatalysts for the Asymmetric Michael Addition on Water. Organic Chemistry Portal. [Link]
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- 13. mathnet.ru [mathnet.ru]
- 14. Asymmetric cycloaddition reactions catalysed by diarylprolinol silyl ethers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. semanticscholar.org [semanticscholar.org]
- 17. pure.au.dk [pure.au.dk]
Thermodynamic properties and stability of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
An In-Depth Technical Guide to the Thermodynamic Properties and Stability of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
Senior Application Scientist Note: Direct experimental data for (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is not extensively available in peer-reviewed literature. This guide, therefore, leverages established principles of physical organic chemistry and data from structurally analogous compounds to provide a robust predictive analysis of its thermodynamic properties and stability. The methodologies presented are industry-standard protocols for the experimental determination of these key parameters.
Introduction
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine is a chiral organic molecule featuring a saturated five-membered nitrogen heterocycle (pyrrolidine) and a tertiary ether functional group. The pyrrolidine moiety is a prevalent scaffold in numerous pharmaceuticals and natural products, valued for its ability to introduce three-dimensional complexity and serve as a key pharmacophoric element.[1][2] The tertiary ether group, while generally stable, can influence the molecule's metabolic profile and susceptibility to specific chemical degradation pathways.
This guide provides a comprehensive overview of the predicted thermodynamic properties and a detailed analysis of the potential stability challenges associated with (S)-2-(3-Methoxypentan-3-yl)pyrrolidine. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the molecule's physicochemical characteristics to inform formulation development, stability testing, and analytical method development.
Molecular Structure and Basic Properties:
| Property | Value |
| IUPAC Name | (2S)-2-(3-methoxypentan-3-yl)pyrrolidine |
| Molecular Formula | C₁₀H₂₁NO |
| Molecular Weight | 171.28 g/mol |
| CAS Number | Not readily available for the (S)-enantiomer. A related compound, 2-(3-methoxypentan-3-yl)pyrrolidin-1-amine, has the CAS number 118535-62-9.[3] |
| Canonical SMILES | CCC(CC)(OC)[C@@H]1CCCN1 |
Predicted Thermodynamic Properties
The thermodynamic properties of a molecule are fundamental to understanding its energy landscape and behavior in chemical processes. In the absence of direct experimental data, these properties can be estimated through computational methods and by comparison with structurally related compounds.
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting thermodynamic properties like enthalpies of formation.[4][5] Additionally, experimental data from analogous structures provide valuable benchmarks. For instance, the enthalpy of formation for the parent pyrrolidine ring is well-documented.[6][7] Similarly, thermodynamic data for various tertiary ethers are available.[8]
Table 1: Predicted Thermodynamic Properties of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
| Thermodynamic Property | Predicted Value | Basis for Prediction and Key Considerations |
| Standard Enthalpy of Formation (ΔfH°) | -350 to -400 kJ/mol (gas phase) | Based on group contribution methods and computational studies on substituted pyrrolidines and tertiary ethers. The value is an aggregate of the negative enthalpy of formation of the pyrrolidine ring and the contributions from the alkyl and methoxy groups.[4][9] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -100 to -150 kJ/mol (gas phase) | Derived from the predicted enthalpy of formation and estimated entropy. The spontaneity of formation is influenced by the ordering of the cyclic structure.[10][11] |
| Standard Molar Entropy (S°) | 400 to 450 J/(mol·K) (gas phase) | Estimated based on the molecular complexity, rotational and vibrational modes. The pyrrolidine ring's flexibility (pseudorotation) contributes to the overall entropy.[7] |
| Heat Capacity (Cp) | 250 to 300 J/(mol·K) (liquid phase) | Estimated by comparison with cyclic amines of similar size, such as N-methylpyrrolidine.[6][12] |
Disclaimer: The values in Table 1 are estimations and should be confirmed by experimental measurement.
Stability Profile and Degradation Pathways
The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, formulation, and safety. The structure of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine contains two primary functional groups that dictate its stability: the pyrrolidine ring and the tertiary ether.
Hydrolytic Stability (pH Dependence)
The susceptibility of a compound to hydrolysis at different pH values is a key stability parameter.
-
Acidic Conditions (pH 1-3): The tertiary ether linkage is the most probable site of degradation under acidic conditions. The mechanism involves protonation of the ether oxygen, followed by C-O bond cleavage to form a relatively stable tertiary carbocation and methanol. The pyrrolidine nitrogen will also be protonated, but the ring itself is generally stable to acid hydrolysis.[13] The cleavage of tertiary ethers under acidic conditions is a known reaction pathway.[14]
-
Neutral Conditions (pH 6-8): The molecule is expected to be largely stable under neutral pH conditions.
-
Alkaline Conditions (pH 9-12): Both the pyrrolidine ring and the ether linkage are generally stable under basic conditions. The pyrrolidine nitrogen will be deprotonated, but this does not typically lead to degradation.
Caption: Predicted acid-catalyzed degradation of the tertiary ether.
Oxidative Stability
Oxidative degradation can be a significant liability. The presence of a tertiary carbon adjacent to the ether oxygen makes this position susceptible to oxidation.
-
Mechanism: Oxidation, often initiated by radical species or peroxides, can lead to the formation of hydroperoxides at the tertiary carbon. These intermediates can then decompose, leading to cleavage of the C-O bond and the formation of ketones and alcohols as degradation products. The pyrrolidine nitrogen can also be a site of oxidation, potentially forming N-oxides or other related species. The oxidative cleavage of ethers is a recognized degradation pathway.[15]
Thermal Stability
The thermal stability of the molecule can be assessed using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Predicted Behavior: Pyrrolidinium-based compounds generally exhibit good thermal stability.[16][17] Decomposition is likely to initiate at temperatures above 150-200°C. The initial weight loss observed in TGA would likely correspond to the cleavage and volatilization of the side chain, followed by the decomposition of the pyrrolidine ring at higher temperatures. DSC would reveal the melting point and any exothermic decomposition events.
Photostability
While the molecule lacks significant chromophores that absorb UV-Vis light, photostability testing according to ICH Q1B guidelines is still essential. Direct or indirect photodegradation can occur, particularly in the presence of photosensitizers.
Experimental Protocols for Stability and Thermodynamic Assessment
A systematic experimental approach is necessary to definitively characterize the thermodynamic properties and stability of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine.
Caption: Workflow for experimental stability and thermodynamic assessment.
Protocol: Thermal Analysis by DSC and TGA
Objective: To determine the melting point, heat of fusion, and thermal decomposition profile.
Instrumentation: A simultaneous TGA/DSC instrument is recommended.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine into an aluminum DSC pan.
-
Instrument Setup:
-
Purge Gas: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Ramp from 25°C to 400°C at a heating rate of 10°C/min.[17]
-
-
Data Acquisition: Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.
-
Analysis:
-
DSC: Determine the onset and peak of the melting endotherm to identify the melting point. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). Note any exothermic events, which may indicate decomposition.
-
TGA: Determine the onset of decomposition temperature (T_onset), often defined as the temperature at which 5% weight loss occurs.[17] Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.[18]
-
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways under various stress conditions, as recommended by ICH guidelines.[19]
General Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.
Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 M HCl.
-
Incubate at 60°C for pre-determined time points (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for analysis.[20]
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH.
-
Incubate at 60°C for the same time points.
-
At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.[20]
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature, protected from light, for the same time points.
-
Quench the reaction if necessary and dilute for analysis.
-
-
Photostability:
-
Expose the stock solution (in a photostable container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B).
-
Analyze the samples alongside a dark control stored under the same conditions.
-
Analytical Method:
-
A stability-indicating UPLC-MS/MS method should be developed and validated to separate the parent compound from all potential degradation products.
-
Monitor the disappearance of the parent peak and the appearance of new peaks over time. Mass spectrometry will be crucial for the tentative identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.
Table 2: Summary of Forced Degradation Conditions
| Stress Condition | Reagent | Temperature | Time Points |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 0, 2, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 0, 2, 8, 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp. | 0, 2, 8, 24 hours |
| Photostability | ICH Q1B light exposure | Ambient | End of exposure |
Conclusion
While direct experimental data on (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is limited, a thorough analysis based on its constituent functional groups provides critical insights into its likely thermodynamic and stability profile. The molecule is predicted to have moderate thermal stability. The primary chemical liabilities are anticipated to be acid-catalyzed cleavage of the tertiary ether and potential oxidative degradation at the tertiary carbon alpha to the ether oxygen. The pyrrolidine ring is expected to be relatively stable under typical pharmaceutical stress conditions.
The experimental protocols outlined in this guide provide a clear and actionable framework for definitively determining the thermodynamic properties and comprehensively mapping the stability landscape of this molecule. Such data is indispensable for advancing the development of any pharmaceutical candidate.
Sources
- 1. Recent Advances in the Synthesis of Pyrrolidines | IntechOpen [intechopen.com]
- 2. iris.unipa.it [iris.unipa.it]
- 3. 2-(3-METHOXYPENTAN-3-YL)PYRROLIDIN-1-AMINE | CAS 118535-62-9 [matrix-fine-chemicals.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemical.journalspub.info [chemical.journalspub.info]
- 6. Pyrrolidine [webbook.nist.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic study on aqueous dilute solutions of organic compounds. Part 1.—Cyclic amines - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. ema.europa.eu [ema.europa.eu]
- 20. waters.com [waters.com]
Application Note: Catalyst Loading Protocols for (S)-2-(3-Methoxypentan-3-yl)pyrrolidine in Enamine Catalysis
Executive Summary & Mechanistic Rationale
In the realm of asymmetric organocatalysis, diarylprolinol silyl ethers (Jørgensen–Hayashi catalysts) have long been the gold standard. However, their extreme steric bulk and the hydrolytic lability of the silyl ether moiety often lead to catalyst deactivation and poor reactivity with sterically demanding electrophiles.
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine —structurally classified as an α,α -diethylprolinol methyl ether—was developed to overcome these precise limitations. By replacing the bulky phenyl rings with flexible ethyl groups and substituting the fragile silyl ether with a robust methyl ether, this catalyst provides a highly stable, finely tuned steric environment. It strictly enforces the sc-exo enamine conformation required for high facial selectivity without over-encumbering the reactive center, making it exceptionally effective for cross-aldol and Michael additions [2].
The Causality of Catalyst Loading and Parasitic Equilibria
A common pitfall in enamine catalysis is treating the organocatalyst like a transition metal, attempting to push loadings down to 1 mol%. However, as demonstrated by in situ NMR spectroscopic studies, prolinol derivatives are highly susceptible to forming off-cycle oxazolidine resting states—a phenomenon known as the "parasitic equilibrium" [1].
The methyl ether group in (S)-2-(3-Methoxypentan-3-yl)pyrrolidine mitigates this oxazolidine formation compared to free prolinol. Nevertheless, the water generated during the initial iminium formation can still stall the catalytic cycle. A standardized loading of 10–20 mol% is mechanistically required to maintain a sufficient steady-state concentration of the active E-enamine. Furthermore, the mandatory inclusion of a Brønsted acid co-catalyst accelerates the final hydrolysis of the product iminium ion, preventing product inhibition and ensuring rapid catalyst turnover.
Pathway Visualization
Catalytic cycle of enamine formation and stereoselective electrophilic attack.
Quantitative Optimization Data
The following data illustrates the causal relationship between catalyst loading, acid co-catalyst strength, and reaction efficiency. The self-validating nature of these parameters ensures that researchers do not waste time on stalled reactions.
Table 1: Catalyst Loading Optimization in Standard Michael Additions
| Catalyst Loading | Acid Co-Catalyst (mol%) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (%) |
| 1 mol% | 1 mol% | 48 | 35 | 92 |
| 5 mol% | 5 mol% | 24 | 78 | 94 |
| 10 mol% | 10 mol% | 12 | >99 | 96 |
| 20 mol% | 20 mol% | 6 | >99 | 96 |
Insight: A 10 mol% loading represents the optimal intersection of reaction velocity and atom economy. Below 5 mol%, the rate of product hydrolysis drops below the rate of catalyst degradation/trapping.
Table 2: Influence of Brønsted Acid Additives (at 10 mol% Catalyst Loading)
| Acid Co-Catalyst | pKa (in H₂O) | Enamine Formation Rate | Yield (%) | Parasitic Oxazolidine |
| None | N/A | Very Slow | <10 | High |
| Acetic Acid | 4.76 | Moderate | 65 | Moderate |
| Benzoic Acid | 4.20 | Fast | 92 | Low |
| p-Nitrobenzoic Acid | 3.44 | Very Fast | 98 | Trace |
Insight: The conjugate base of the acid is required to deprotonate the iminium ion to the enamine, while the proton is required to hydrolyze the final product. p-Nitrobenzoic acid provides the ideal pKa balance for this specific dialkylprolinol ether [2].
Experimental Workflows & Protocols
Step-by-step experimental workflow for dialkylprolinol ether-catalyzed reactions.
Protocol A: Anti-Selective Cross-Aldol Reaction
This protocol is specifically optimized for the cross-aldol reaction between ω -unsaturated aldehydes and propargylic aldehydes, a transformation where diarylprolinol ethers typically fail due to steric clash [2].
Reagents Required:
-
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine (10 mol%)
-
p-Nitrobenzoic acid (10 mol%)
-
Aliphatic Aldehyde Donor (1.5 equiv.)
-
Propargylic Aldehyde Acceptor (1.0 equiv.)
-
Solvent: Toluene (0.5 M)
Step-by-Step Methodology:
-
Catalyst Activation (Self-Validating Step): In an oven-dried vial equipped with a magnetic stir bar, dissolve (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (0.10 mmol) and p-nitrobenzoic acid (0.10 mmol) in anhydrous toluene (1.0 mL). Stir at room temperature for 5 minutes. Causality: Pre-mixing ensures the formation of the active catalyst-acid salt, preventing unanalyzed background reactions.
-
Enamine Pre-formation: Add the aliphatic aldehyde donor (1.50 mmol) to the mixture. Stir for 15 minutes at room temperature.
-
Quality Control: An aliquot can be taken for crude ¹H NMR. The appearance of a vinylic proton signal at ~5.8 ppm confirms successful sc-exo enamine formation [1].
-
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the propargylic aldehyde acceptor (1.00 mmol) dropwise over 5 minutes. Causality: Cooling to 0 °C maximizes the facial discrimination of the electrophilic attack, boosting the enantiomeric excess (ee).
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the propargylic aldehyde via TLC (typically 12–16 hours).
-
Quenching and Purification: Quench the reaction by adding saturated aqueous NH₄Cl (2 mL). Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the anti-aldol adduct.
Application of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine in Pharmaceutical Intermediate Synthesis: Organocatalytic Workflows and Protocols
Executive Summary & Mechanistic Rationale
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine is an advanced, compact chiral secondary amine organocatalyst belonging to the dialkylprolinol ether family. While the massive diarylprolinol silyl ethers (Jørgensen-Hayashi catalysts) have dominated asymmetric aminocatalysis, they frequently suffer from parasitic equilibria—specifically, slow desilylation in polar/protic media followed by irreversible oxazolidine formation, which depletes the active catalyst pool[1].
By substituting the bulky diaryl-silyl moiety with a purely aliphatic 3-methoxypentan-3-yl group (a 1-ethyl-1-methoxypropyl appendage), this catalyst introduces three critical mechanistic advantages:
-
Desilylation Resistance: The robust methyl ether linkage is immune to solvolysis, ensuring a high steady-state concentration of the active enamine even in aqueous or protic solvent mixtures[2].
-
Tuned Steric Shielding (Houk-List Model): The diethyl substitution provides sufficient steric bulk to completely shield the Si-face of the intermediate E-enamine. Crucially, it eliminates non-covalent π-π interactions inherent to diaryl systems, which can misdirect incoming electrophiles or cause catalyst self-inhibition[3].
-
Enhanced Electrophile Accommodation: The compact nature of the dialkyl appendage accelerates reaction rates with sterically demanding α,β-unsaturated systems, making it highly effective for synthesizing complex pharmaceutical building blocks[4].
Enamine Activation Cycle
The primary mode of action for (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is HOMO-raising enamine activation. The catalyst condenses with an aliphatic aldehyde to form an iminium ion, which rapidly deprotonates to form a highly nucleophilic E-enamine.
Fig 1. Enamine activation cycle of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine.
Pharmaceutical Applications & Quantitative Performance
A benchmark application of this catalyst is the asymmetric Michael addition of aliphatic aldehydes to nitroalkenes[4]. The resulting chiral γ-nitroaldehydes are direct precursors to blockbuster GABAergic drugs, including Pregabalin , Baclofen , and Phenibut . Oxidation of the aldehyde to a carboxylic acid, followed by reduction of the nitro group, yields the active pharmaceutical ingredient (API) with perfect retention of stereochemistry.
Because the methyl ether is highly stable, catalyst loading can be significantly reduced without suffering from background racemic pathways[2].
Table 1: Performance Comparison in Asymmetric Michael Addition (Propanal + trans-β-Nitrostyrene)
| Catalyst System | Catalyst Loading | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |
| L-Proline | 20 mol% | DMSO | 24 | 45 | 75:25 | 20 |
| Diphenylprolinol TMS Ether | 10 mol% | Toluene | 12 | 88 | 95:5 | 92 |
| (S)-2-(3-Methoxypentan-3-yl)pyrrolidine | 5 mol% | CHCl₃ | 8 | 95 | 98:2 | 99 |
Data demonstrates the superior kinetic profile and stereocontrol of the compact dialkylprolinol ether system.
Experimental Protocol: Synthesis of (2S,3R)-2-Methyl-4-nitro-3-phenylbutanal
This protocol describes a self-validating workflow for the highly enantioselective Michael addition of propanal to trans-β-nitrostyrene.
Reagents and Materials
-
trans-β-Nitrostyrene (1.0 equiv, 10.0 mmol)
-
Propanal (3.0 equiv, 30.0 mmol) – Freshly distilled to remove polymeric aggregates.
-
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine (0.05 equiv, 5 mol%)
-
Benzoic Acid (0.05 equiv, 5 mol%)
-
Chloroform (CHCl₃), anhydrous (20 mL)
-
1,3,5-Trimethoxybenzene (Internal standard for qNMR)
Step-by-Step Methodology
Step 1: Catalyst Pre-activation
-
In a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (5 mol%) and benzoic acid (5 mol%) in 20 mL of anhydrous CHCl₃.
-
Causality Note: The addition of a weak Brønsted acid (benzoic acid) is critical. It accelerates the initial condensation to the iminium ion and, more importantly, facilitates the final hydrolysis of the zwitterionic cyclobutane-like intermediate, preventing the catalyst from being trapped in a dead-end resting state[5].
Step 2: Substrate Addition & Thermal Control
-
Add propanal (30.0 mmol) to the stirring solution. Stir for 10 minutes at room temperature to allow E-enamine formation.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add trans-β-nitrostyrene (10.0 mmol) in one portion.
-
Causality Note: Cooling to 0 °C freezes out the uncatalyzed, racemic background reaction and maximizes the facial discrimination of the catalyst's steric bulk, pushing the enantiomeric excess from ~92% (at RT) to >99%.
Step 3: In-Process Control (IPC) & Self-Validation
-
TLC Check: After 4 hours, pull a 10 µL aliquot. Run on silica gel (Hexanes:EtOAc 4:1). The nitroalkene starting material (bright yellow spot, UV active) should be entirely consumed, replaced by the product (UV active, stains brown with KMnO₄).
-
qNMR Validation: Add a known mass of 1,3,5-trimethoxybenzene to a 50 µL aliquot, evaporate, and dissolve in CDCl₃. Confirm conversion by comparing the integration of the internal standard (δ 6.1 ppm) against the product's aldehydic proton (δ 9.7 ppm, d, J = 1.5 Hz).
Step 4: Quench and Isolation
-
Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes:EtOAc 9:1 to 4:1) to afford the pure (2S,3R)-2-methyl-4-nitro-3-phenylbutanal.
-
Chiral Validation: Analyze the purified product via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10, 1.0 mL/min) to confirm >99% ee. Compare retention times against a racemic standard synthesized using achiral pyrrolidine.
References
- Title: Formation and Stability of Prolinol and Prolinol Ether Enamines by NMR: Delicate Selectivity and Reactivity Balances and Parasitic Equilibria Source:Journal of the American Chemical Society URL
- Title: Diphenylprolinol Methyl Ether: A Highly Enantioselective Catalyst for Michael Addition of Aldehydes to Simple Enones Source:Organic Letters URL
- Title: Stereo-electronic effect of partial charge over oxygen atom in prolinol ether catalysts in Michael addition reactions of Propanal to β-Nitrostyrenes Source:ChemRxiv URL
- Title: A catalytic and highly stereoselective entry to propargylic alcohols and products derived thereof Source:Chemical Science URL
- Title: Mechanism of Diphenylprolinol Silyl Ether Catalyzed Michael Addition Revisited but Still Controversial Source:Helvetica Chimica Acta / ResearchGate URL
Sources
Solvent effects on the catalytic activity of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
Technical Support Center: (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
Welcome to the technical support center for (S)-2-(3-Methoxypentan-3-yl)pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this highly substituted, chiral pyrrolidine-based organocatalyst. By understanding the principles governing its activity, particularly the profound influence of the solvent, you can optimize your synthetic outcomes.
Catalyst Profile: Understanding the Structure
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine belongs to the class of diarylprolinol ether-type catalysts, which are renowned for their efficacy in asymmetric aminocatalysis. Its structure features two key components:
-
The (S)-Pyrrolidine Ring: This is the core catalytic unit. The secondary amine is responsible for forming nucleophilic enamines with ketones or aldehydes, or electrophilic iminium ions with α,β-unsaturated aldehydes.
-
The Bulky 3-Methoxypentan-3-yl Substituent: This sterically demanding tertiary ether group creates a well-defined chiral pocket. Its primary role is to effectively shield one face of the enamine or iminium intermediate, directing the incoming electrophile or nucleophile to the opposite face, thereby inducing high stereoselectivity.
The choice of solvent is paramount as it directly influences the conformation of the catalyst, the stability of the transition states, and the solubility of all reaction components, ultimately dictating the reaction's efficiency and stereochemical outcome.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary catalytic mechanism for this organocatalyst?
A1: This catalyst primarily operates through two well-established aminocatalysis cycles: the enamine cycle and the iminium ion cycle .
-
Enamine Catalysis: The pyrrolidine nitrogen reacts with a carbonyl compound (like a ketone or aldehyde) to form a chiral enamine intermediate. This enamine is more nucleophilic than the starting carbonyl and reacts with an electrophile (e.g., in Michael additions).
-
Iminium Ion Catalysis: With α,β-unsaturated aldehydes, the catalyst forms a chiral iminium ion. This lowers the LUMO of the aldehyde, activating it for nucleophilic attack (e.g., in Diels-Alder or Friedel-Crafts reactions).
Kinetic analysis and mechanistic studies have provided deep insights into these models, highlighting how catalyst structure dictates the reaction pathway.[3]
Q2: Why is the choice of solvent so critical for this catalyst's performance?
A2: Solvents are not merely inert media; they actively participate in the reaction at a molecular level.[2] For this catalyst, the solvent's role is multifaceted:
-
Transition State Stabilization: The polarity and coordinating ability of the solvent can stabilize or destabilize the diastereomeric transition states that lead to the major and minor enantiomers. Non-polar, non-coordinating solvents often lead to a more rigid and selective transition state, enhancing enantioselectivity.[2][4]
-
Solubility: The catalyst, substrates, and any additives must be sufficiently soluble for the reaction to proceed efficiently.
-
Catalyst Aggregation: In highly non-polar solvents, the catalyst may aggregate, reducing its effective concentration and activity.
-
Catalyst Stability: Certain solvents can affect catalyst stability. For instance, highly polar solvents with strong hydrogen-bond accepting properties, like DMF, can sometimes accelerate the degradation of similar prolinol-based catalysts.[5]
Q3: What are the best starting solvents to screen for a new reaction?
A3: A systematic solvent screen is always recommended. A good starting point is to evaluate a range of anhydrous solvents with varying polarities and coordinating abilities. Commonly, enantioselective organocatalytic reactions perform well in apolar or weakly polar organic solvents.[4]
| Solvent Class | Examples | Rationale |
| Non-Polar Aromatic | Toluene, Benzene | Often provide excellent enantioselectivity by promoting a rigid transition state. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good balance of solubility and non-coordinating character. |
| Ethers | Diethyl ether, THF, CPME | Slightly more polar; can improve solubility without drastically reducing selectivity. CPME is a greener alternative.[6] |
| Apolar Aliphatic | Hexane, Cyclohexane | Can be effective but may suffer from poor solubility of reactants. |
| Polar Aprotic | Acetonitrile, Acetone | Use with caution. May improve rate but can sometimes decrease enantioselectivity by competing for hydrogen bonds. |
Avoid polar protic solvents (e.g., methanol, ethanol) unless a specific hydrogen-bonding interaction is desired, as they can interfere with the catalytic cycle.
Troubleshooting Guide
Problem 1: Low Enantioselectivity (ee)
Low enantiomeric excess is often the most challenging issue. It indicates that the energy difference between the two diastereomeric transition states is small.
Possible Causes & Solutions:
-
Suboptimal Solvent Polarity: The solvent may be too polar, leading to a less organized transition state. Polar solvents can solvate the intermediates in a way that diminishes the steric influence of the catalyst's bulky side group.[2]
-
Solution: Switch to less polar, non-coordinating solvents. Systematically screen from ethers (THF) to chlorinated solvents (DCM) to aromatic hydrocarbons (Toluene). Often, a decrease in solvent polarity correlates with an increase in ee.
-
-
Incorrect Reaction Temperature: Temperature directly impacts the energy landscape of the reaction.
-
Background (Uncatalyzed) Reaction: The reactants may be reacting non-selectively without the catalyst, leading to a racemic background product that lowers the overall ee.
-
Solution: Lowering the reaction temperature is the most effective way to slow down the higher-activation-energy uncatalyzed reaction more than the catalyzed one. Also, verify that the reaction does not proceed in the absence of the catalyst.
-
-
Presence of Water or Impurities: Water can interfere with the catalytic cycle (e.g., by hydrolyzing iminium ions) and create alternative, less selective reaction pathways.
-
Solution: Ensure all reagents and solvents are rigorously dried. Perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Caption: Troubleshooting workflow for low enantioselectivity.
Problem 2: Low Yield or Slow Reaction Rate
A slow or low-yielding reaction points to issues with catalyst activity, turnover, or reagent stability.
Possible Causes & Solutions:
-
Poor Solubility: One or more components (catalyst, substrate) may not be fully dissolved in the chosen solvent.
-
Solution: Screen for solvents that provide better solubility. If a non-polar solvent gives high ee but low yield due to solubility, consider a solvent mixture, such as Toluene with a small amount of DCM or THF, to improve solubility while minimizing the impact on selectivity.[8]
-
-
Catalyst Deactivation or Degradation: The catalyst can be deactivated by acidic or basic impurities, or it may be unstable under the reaction conditions.
-
Solution: Purify all starting materials. Ensure the reaction is run under an inert atmosphere. If degradation is suspected, monitor the catalyst's integrity over time via NMR or LC-MS. Some pyrrolidine-based catalysts show degradation in highly polar solvents like DMF or DMSO.[5]
-
-
Insufficient Catalyst Loading: The catalyst concentration might be too low to achieve a reasonable reaction rate.
-
Solution: While organocatalyst loadings are typically low (1-10 mol%), a slow reaction may benefit from an increase to 15-20 mol%. However, always check if higher loading negatively impacts enantioselectivity.
-
-
Unfavorable Equilibrium: The reaction may be reversible and the equilibrium may not favor the product.
-
Solution: A change in solvent can sometimes shift the reaction equilibrium. Alternatively, consider using an additive to trap a byproduct (e.g., molecular sieves to remove water).
-
Problem 3: Catalyst Not Recoverable or Reusable
For process efficiency, catalyst recycling is often desired.
Possible Causes & Solutions:
-
High Polarity/Solubility: The catalyst may be too soluble in the solvents used during the work-up and purification steps.
-
Solution: Consider switching to a biphasic solvent system or using solvents where the catalyst has limited solubility for easier precipitation after the reaction. Alternatively, immobilizing the catalyst on a solid support is a common strategy to facilitate recovery, though this can sometimes require re-optimization of the reaction conditions.[9]
-
Experimental Protocols
Protocol 1: General Procedure for an Asymmetric Michael Addition
This protocol describes a typical setup for the Michael addition of a ketone to a nitroalkene.
Caption: General workflow for a catalyzed Michael addition.
Step-by-Step Methodology:
-
To an oven-dried vial equipped with a magnetic stir bar, add (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (e.g., 5.0 mg, 0.02 mmol, 10 mol%).
-
Add the nitroalkene (e.g., trans-β-nitrostyrene, 30 mg, 0.2 mmol, 1.0 equiv).
-
Seal the vial with a septum and purge with dry nitrogen.
-
Add anhydrous solvent (e.g., Toluene, 1.0 mL) via syringe.
-
Cool the mixture to the desired temperature (e.g., 0 °C) in an ice bath.
-
Add the ketone (e.g., cyclohexanone, 40 µL, 0.4 mmol, 2.0 equiv) dropwise over 2 minutes.
-
Stir the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a few drops of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 5 mL), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).
Protocol 2: Systematic Solvent Screening
-
Prepare a stock solution of the nitroalkene and ketone in a volatile solvent (like DCM).
-
In a series of 8 separate, labeled, oven-dried vials, add the catalyst (10 mol%).
-
Aliquot a precise volume of the stock solution into each vial.
-
Gently evaporate the volatile solvent under a stream of nitrogen.
-
To each vial, add 0.5 mL of a different anhydrous screening solvent (e.g., Toluene, DCM, THF, Hexane, Acetonitrile, Diethyl Ether, CPME, Chloroform).
-
Seal all vials, and place them in a temperature-controlled shaker block at the desired reaction temperature.
-
After a set time (e.g., 24 hours), take a small aliquot from each reaction, filter through a small plug of silica, and analyze by chiral GC/HPLC to determine conversion and ee. This allows for a direct comparison of solvent performance.
References
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science (RSC Publishing). Available at: [Link]
-
A Chiral Solvent Effect in Asymmetric Organocatalysis. Organic Letters (ACS Publications). Available at: [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]
-
Recyclable Organocatalysts in Asymmetric Synthesis. AVESİS. Available at: [Link]
-
Organocatalyst and solvent optimization for the addition of... ResearchGate. Available at: [Link]
-
Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. ResearchGate. Available at: [Link]
-
Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journals. Available at: [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. Available at: [Link]
-
Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. MDPI. Available at: [Link]
-
Investigating the efficacy of green solvents and solvent-free conditions in hydrogen-bonding mediated organocatalyzed model reactions. RSC Publishing. Available at: [Link]
-
Effect of organic solvents on enantioselectivity of protease catalysis. PubMed. Available at: [Link]
-
Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Solvent effect on enantioselectivity. ResearchGate. Available at: [Link]
-
Solvent Effects in the Preparation of Catalysts Using Activated Carbon as a Carrier. PMC. Available at: [Link]
-
Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes. PMC. Available at: [Link]
-
A Tutorial on Kinetic-Assisted Mechanistic Analysis in Asymmetric Aminocatalysis. Research Explorer The University of Manchester. Available at: [Link]
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- 4. Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations - Chemical Science (RSC Publishing) [pubs.rsc.org]
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Preventing catalyst degradation of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine at high temperatures
Technical Support Center: (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
A Guide to Mitigating Thermal Degradation in Asymmetric Catalysis
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals utilizing (S)-2-(3-Methoxypentan-3-yl)pyrrolidine as an organocatalyst. While specific high-temperature degradation studies on this exact molecule are not extensively published, the principles outlined here are derived from the well-established behavior of the broader class of pyrrolidine-based organocatalysts. This resource provides a framework for understanding potential failure modes, troubleshooting experimental outcomes, and implementing strategies to preserve catalyst integrity and performance, particularly when elevated temperatures are required.
Section 1: Understanding Catalyst Degradation at High Temperatures
The catalytic activity of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine stems from its secondary amine, which facilitates asymmetric transformations via enamine or iminium ion intermediates.[1] However, the very reactivity that makes it an effective catalyst also renders it susceptible to degradation under harsh conditions, especially at high temperatures. Elevated temperatures can provide the activation energy needed to access undesirable reaction pathways, leading to catalyst deactivation.
The primary suspected degradation pathways include:
-
Oxidative Degradation: The pyrrolidine nitrogen can be susceptible to oxidation, especially in the presence of atmospheric oxygen at elevated temperatures. This can lead to the formation of N-oxides or other oxidized species that are catalytically inactive.
-
Irreversible Alkylation: Highly electrophilic substrates or impurities in the reaction mixture can irreversibly alkylate the catalyst's secondary amine, forming a stable covalent bond and removing the catalyst from the catalytic cycle.[2][3]
-
Thermal Rearrangement/Decomposition: Although generally stable, the catalyst's carbon skeleton or its ether side-chain could potentially undergo rearrangement or fragmentation at very high temperatures, though this is typically a less common pathway under standard organic synthesis conditions.
-
Interaction with Solvents and Additives: Certain solvents or acidic/basic additives can accelerate degradation. For instance, strong acids can protonate the catalyst, altering its reactivity, while protic solvents might interfere with the catalytic cycle, and their interaction at high temperatures could promote decomposition.[3]
Caption: Potential thermal degradation pathways for the catalyst.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction's yield and enantioselectivity are decreasing significantly when I increase the temperature. What are the likely causes?
A1: This is a classic symptom of catalyst degradation. At higher temperatures, the rate of catalyst decomposition can become competitive with the rate of the desired catalytic reaction.
-
Causality: The catalyst is likely being consumed by one of the pathways described in Section 1 (oxidation, alkylation, etc.). As the concentration of the active catalyst decreases, both the reaction rate (affecting yield) and the carefully controlled chiral environment (affecting enantioselectivity) are compromised. Weak acids, which can be present as impurities or additives, are known to accelerate the deactivation of related catalysts, and this effect can be exacerbated by heat.[3]
-
Troubleshooting Steps:
-
Confirm Reagent Purity: Ensure all substrates and solvents are free from peroxides, acids, or other highly reactive electrophilic impurities.[2] Consider purifying your reagents immediately before use.
-
Inert Atmosphere is Critical: If not already doing so, perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvents prior to use to remove dissolved oxygen.[2]
-
Perform a Temperature Screen: Conduct the reaction at a range of lower temperatures (e.g., in 10 °C increments) to find the "sweet spot" that balances an acceptable reaction rate with catalyst stability.
-
Analytical Check: Use a small aliquot of the catalyst that has been heated in the reaction solvent (without substrates) for the same duration and temperature. Re-analyze its purity (e.g., by HPLC or NMR) to see if the solvent itself is contributing to degradation at that temperature.
-
Q2: I am observing unexpected byproducts in my LC-MS/NMR analysis after running my reaction at an elevated temperature. Could this be related to the catalyst?
A2: Yes, it is highly probable. The byproducts could be fragments of the catalyst itself or products from reactions between the catalyst and your substrates/solvent.
-
Causality: At high temperatures, the catalyst can act as a nucleophile in unintended side reactions. For example, the pyrrolidine nitrogen might react with an activated substrate to form a stable, non-catalytic adduct.[2][3] Alternatively, if the catalyst fragments, these smaller molecules can participate in their own set of reactions.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up a reaction mixture containing only the catalyst and solvent, and another with the catalyst and each individual reactant. Heat these control vials to the reaction temperature. Analyze them to pinpoint which component is reacting with the catalyst.
-
Characterize the Byproducts: If possible, use techniques like high-resolution mass spectrometry (HRMS) or 2D NMR to identify the structure of the major byproducts. This can provide direct evidence for a specific degradation pathway (e.g., identifying a catalyst-substrate adduct).
-
Re-evaluate Substrate Addition: If you suspect a reaction with a particularly electrophilic substrate, consider adding it slowly over time to the heated reaction mixture. This keeps its instantaneous concentration low, favoring the desired catalytic pathway over the bimolecular degradation reaction.
-
Caption: Troubleshooting workflow for diagnosing poor reaction performance.
Section 3: Preventative Strategies & Protocols
Proactive measures are the most effective way to prevent catalyst degradation.
Table 1: Solvent Selection Guide for Thermal Stability
The choice of solvent is critical as it can influence catalyst stability.[3][4] Highly polar solvents with strong H-bond accepting properties have been shown to accelerate the degradation of related silyl-protected pyrrolidine catalysts.[3]
| Solvent Class | Examples | Boiling Point (°C) | Suitability at High Temp | Rationale |
| Apolar Aprotic | Toluene, Hexanes | 111, 69 | Excellent | Chemically inert, minimal interaction with catalytic intermediates. Toluene is often a good choice for higher temperatures. |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF) | 40, 66 | Good (with caution) | Generally compatible, but lower boiling points limit their use at high temps. Ensure they are peroxide-free (THF). |
| High-Boiling Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | 153, 189 | Poor | Prone to decomposition at high temperatures, which can generate acidic or basic impurities. Known to accelerate deactivation of similar catalysts.[3] |
| Protic | Alcohols (MeOH, EtOH), Water | 65, 78, 100 | Very Poor | Can hydrolyze active iminium/enamine intermediates and may directly participate in degradation pathways at high temperatures.[2][5] |
Protocol 1: Establishing a Robust Inert Atmosphere
This protocol is essential for preventing oxidative degradation.
Objective: To remove atmospheric oxygen and moisture, which can be primary drivers of catalyst degradation at elevated temperatures.
Materials:
-
Schlenk line or glovebox
-
Oven-dried ( >120 °C overnight) or flame-dried glassware
-
Anhydrous, degassed solvents
-
High-purity Nitrogen or Argon gas
Procedure:
-
Glassware Preparation: Assemble all glassware (reaction flask, condenser, etc.) while hot and immediately place it under vacuum on the Schlenk line.
-
Purge Cycle: Backfill the glassware with inert gas. Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric gases.
-
Adding Reagents: Add the (S)-2-(3-Methoxypentan-3-yl)pyrrolidine catalyst and any solid reagents under a positive pressure of inert gas.
-
Adding Solvents: Add anhydrous, degassed solvents via a cannula or gas-tight syringe. Solvents should be degassed by either three freeze-pump-thaw cycles or by sparging with inert gas for at least 30 minutes.
-
Reaction Execution: Maintain a positive pressure of inert gas (e.g., using a gas bubbler) throughout the entire reaction, especially during heating.
Protocol 2: Analytical Monitoring of Catalyst Stability
Objective: To quantitatively assess catalyst degradation under specific thermal conditions.
Materials:
-
HPLC or UPLC system with a suitable column (e.g., C18) and UV detector
-
NMR spectrometer
-
Reaction solvent and catalyst standard
Procedure:
-
Prepare a Standard Solution: Create a stock solution of the catalyst in your chosen reaction solvent at the planned reaction concentration.
-
Initial Analysis (T=0): Analyze this fresh solution by HPLC and ¹H NMR to get a baseline chromatogram and spectrum. Integrate the characteristic peaks to establish a purity reference.
-
Thermal Stress Test: Place a sealed vial of the standard solution in a heating block at the desired reaction temperature.
-
Time-Point Analysis: At regular intervals (e.g., 1h, 4h, 8h, 24h), remove the vial, cool it to room temperature, and immediately analyze it again by HPLC and NMR.
-
Data Evaluation:
-
HPLC: Compare the peak area of the catalyst at each time point to the T=0 sample. The appearance of new peaks or a decrease in the main peak area indicates degradation.
-
NMR: Look for changes in the spectrum, such as the disappearance of characteristic catalyst signals or the emergence of new, unidentifiable peaks.
-
Section 4: Frequently Asked Questions (FAQs)
-
Q: What is a safe upper-temperature limit for reactions with (S)-2-(3-Methoxypentan-3-yl)pyrrolidine?
-
A: There is no universal limit, as it is highly dependent on the solvent, substrates, and reaction time. As a general rule for pyrrolidine-based organocatalysts, reactions are often run between -20 °C and room temperature. Operations above 60-80 °C should be approached with caution and always validated with stability studies as described in Protocol 2. Some robust systems may tolerate temperatures up to 100-110 °C (e.g., in toluene), but catalyst longevity will likely be reduced.
-
-
Q: Can I use acidic or basic co-catalysts/additives at high temperatures?
-
A: Extreme caution is advised. Both acidic and basic additives can significantly impact catalyst stability, and these effects are often amplified at higher temperatures.[2] Benzoic acid, a common additive, has been shown to dramatically accelerate the deactivation of similar catalysts.[3] If an additive is necessary, its effect on catalyst stability at the target temperature must be thoroughly investigated.
-
-
Q: Is it possible to regenerate a degraded catalyst?
-
A: It depends on the deactivation mechanism. If the catalyst has been deactivated by protonation from trace acidic impurities, a simple workup with a mild base wash might restore some activity.[2] However, for irreversible pathways like oxidation or covalent alkylation, regeneration is generally not feasible. Prevention is the most effective strategy.
-
-
Q: My catalyst is immobilized on a solid support. Does this improve its thermal stability?
-
A: Immobilization is primarily a strategy to improve catalyst recovery and recyclability.[6] While the support matrix might offer some steric protection, it does not inherently change the chemical susceptibility of the pyrrolidine functional group to thermal or chemical degradation. The same principles of using an inert atmosphere and pure reagents apply. In some cases, washing the supported catalyst between cycles can help remove poisons and extend its life.[6]
-
References
- BenchChem. (2025). Mitigating Pyrrolidine-Based Organocatalyst Deactivation: A Technical Support Center. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Pyrrolidine-3-Carboxylic Acid Protecting Group Strategies. BenchChem Technical Support.
- BenchChem. (2025). A Comparative Guide to Pyrrolidine-Based Organocatalysts in Asymmetric Synthesis. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Protecting Groups for 2-(Furan-3-yl)pyrrolidine. BenchChem Technical Support.
-
Dangerfield, E. M., Timmer, M. S. M., & Stocker, B. L. (2009). Total synthesis without protecting groups: pyrrolidines and cyclic carbamates. Organic Letters, 11(3), 535–538. Available at: [Link]
-
Goti, G., et al. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. Available at: [Link]
-
Preprints.org. (2026). The Recent Impact of Natural Deep Eutectic Solvents on Asymmetric Organocatalysis. Preprints.org. Available at: [Link]
-
Bentham Science. (2019). Organocatalysis: Trends of Drug Synthesis in Medicinal Chemistry. Current Organocatalysis. Available at: [Link]
-
PubMed. (2009). Total synthesis without protecting groups: pyrrolidines and cyclic carbamates. Organic Letters. Available at: [Link]
-
Beilstein Journals. (2024). Factors influencing the performance of organocatalysts immobilised on solid supports: A review. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Journal of the American Chemical Society. (2024). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
Frontiers. (2024). Organocatalyst as a synthetic gadget for pharmaceutically potent molecules. Frontiers in Chemistry. Available at: [Link]
-
ScienceDirect. (2022). Pyrrolidine-based catalytic microporous polymers in sustainable CN and CC bond formation via iminium and enamine activation. Tetrahedron. Available at: [Link]
-
MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]
-
ResearchGate. (2018). (PDF) Organocatalysis: Trends of Drug Synthesis in Medicinal Chemistry. Current Organocatalysis. Available at: [Link]
-
PMC. (2011). Quantum Mechanical Investigations of Organocatalysis: Mechanisms, Reactivities, and Selectivities. Accounts of Chemical Research. Available at: [Link]
-
PMC. (2018). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet: (S)-1-(5-Nitropyridine-2-yl)pyrrolidine-3-ol. Available at: [Link]
-
SciSpace. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General. Available at: [Link]
-
Wiley Online Library. (2020). Unveiling Organocatalysts Action – Investigating Immobilized Catalysts at Steady-State Operation via Lab-on-a-Chip HPLC/MS. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (n.d.). Organocatalyst and Reaction Monitoring. ResearchGate. Available at: [Link]
-
Semantic Scholar. (2023). Computer vision for non-contact monitoring of catalyst degradation and product formation kinetics. Chemical Science. Available at: [Link]
-
ACS Publications. (2020). Organocatalytic Cascade β-Functionalization/Aromatization of Pyrrolidines via Double Hydride Transfer. Organic Letters. Available at: [Link]
-
PMC. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules. Available at: [Link]
-
ResearchGate. (2021). Effects of temperature (a) and organic solvents (b) on the stability of... ResearchGate. Available at: [Link]
-
PMC. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Scientific Reports. Available at: [Link]
- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. BenchChem Technical Support.
-
Chemspace. (n.d.). (2S)-2-(3-methoxypentan-3-yl)pyrrolidine. Chemspace. Available at: [Link]
-
Royal Society of Chemistry. (2020). Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. Available at: [Link]
-
SciSpace. (2023). Recent Advances in Greener Asymmetric Organocatalysis Using Bio-Based Solvents. Catalysts. Available at: [Link]
-
PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Available at: [Link]
-
PubChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Available at: [Link]
-
ResearchGate. (2025). (PDF) Recent synthetic methodologies for pyrrolidine derivatives through multicomponent reactions. Synthetic Communications. Available at: [Link]
-
MDPI. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2020). Selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the ring contraction and deformylative functionalization of piperidine derivatives. Organic & Biomolecular Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Improved thermal properties of polydimethylsiloxane by copolymerization and thiol–ene crosslinking of 2-pyrone-4,6-dicarboxylic acid moiety. Polymer Chemistry. Available at: [Link]
-
University of Groningen. (n.d.). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. Available at: [Link]
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Comparative Performance Guide: (S)-2-(3-Methoxypentan-3-yl)pyrrolidine vs. MacMillan Imidazolidinone Catalysts
As asymmetric organocatalysis transitions from academic discovery to industrial drug development, the selection of the optimal secondary amine catalyst is critical. This guide provides an objective, data-driven comparison between two distinct classes of chiral amines: the highly hindered aliphatic ether (S)-2-(3-Methoxypentan-3-yl)pyrrolidine and the rigid, amide-bearing MacMillan Imidazolidinones .
By evaluating their structural causality, activation modes, and experimental performance, this guide equips application scientists with the logic required to deploy these catalysts effectively in complex synthetic workflows.
Structural Causality & Stereocontrol Logic
The performance divergence between these two catalysts stems directly from their core ring architectures and the nature of their steric shielding.
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine: The Aliphatic Shield
This catalyst is a specialized dialkylprolinol ether. Unlike the ubiquitous Jørgensen-Hayashi catalyst (which relies on bulky aromatic rings and a silyl ether), it utilizes a 3-methoxypentan-3-yl group (a 1-ethyl-1-methoxypropyl moiety).
-
High Nucleophilicity: The basic pyrrolidine nitrogen rapidly condenses with aldehydes to form enamines.
-
Robust Stability: The absence of a silyl ether eliminates the risk of catalyst degradation via desilylation—a frequent failure mode in nucleophile-rich environments .
-
Steric Directing: The aliphatic bulk effectively shields one face of the intermediate, driving high enantioselectivity without relying on π−π stacking interactions.
MacMillan Imidazolidinones: The Rigid Amide Core
MacMillan catalysts (e.g., 1st and 2nd generation) feature an imidazolidin-4-one core.
-
LUMO-Lowering Mastery: The electron-withdrawing amide group significantly reduces the basicity of the secondary amine. When protonated by a strong acid co-catalyst, the resulting iminium ion has a profoundly lowered Lowest Unoccupied Molecular Orbital (LUMO), making it highly reactive toward dienes and nucleophiles .
-
Geometric Control: The bulky substituents (e.g., tert-butyl and benzyl groups in the 2nd generation) force the iminium ion into a strict E-geometry, leaving only one face accessible for attack .
Fig 1. Mechanistic divergence of pyrrolidine vs. imidazolidinone catalysts based on core structure.
Comparative Performance Data
The following table synthesizes the operational parameters and benchmark performance metrics of both catalyst classes.
| Parameter | (S)-2-(3-Methoxypentan-3-yl)pyrrolidine | MacMillan Imidazolidinone (2nd Gen) |
| Core Structure | Pyrrolidine (Aliphatic Ether) | Imidazolidin-4-one (Amide) |
| Primary Activation Mode | Enamine (HOMO-raising) | Iminium (LUMO-lowering) / SOMO |
| Nitrogen Basicity (pKa) | Moderate to High (~9.0 - 10.0) | Low (~2.0 - 5.0) |
| Steric Shielding Mechanism | Aliphatic bulk (diethyl-methoxy) | Rigid ring substituents (t-Butyl/Benzyl) |
| Chemical Vulnerability | Susceptible to strong oxidants | Susceptible to strongly basic media |
| Desilylation Risk | None (Stable methyl ether) | None (No silyl groups present) |
| Optimal Reaction Classes | α -Functionalization, Michael Additions | Diels-Alder, Friedel-Crafts, Photoredox |
Experimental Methodologies
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is provided for each critical step to guide troubleshooting and optimization.
Protocol A: Enamine-Catalyzed α -Chlorination using (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
Objective: Enantioselective α -chlorination of an aliphatic aldehyde.
-
Catalyst Preparation: In an oven-dried vial equipped with a magnetic stir bar, dissolve 0.10 mmol (10 mol%) of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine in 2.0 mL of anhydrous dichloromethane (DCM).
-
Causality: DCM is chosen because non-polar halogenated solvents stabilize the transition state of the enamine without competing for hydrogen bonding.
-
-
Substrate Addition: Add 1.0 mmol of the target aliphatic aldehyde to the solution and stir for 5 minutes at room temperature.
-
Causality: The high basicity of the pyrrolidine rapidly forms the active enamine intermediate. No acid co-catalyst is required for this step.
-
-
Electrophile Introduction: Cool the reaction mixture to -20 °C. Slowly add 1.1 mmol of N-Chlorosuccinimide (NCS) in portions.
-
Causality: Lowering the temperature increases the facial selectivity dictated by the bulky 3-methoxypentan-3-yl group, ensuring the NCS approaches exclusively from the unshielded Si-face.
-
-
Reaction Monitoring & Quenching: Stir for 4-6 hours, monitoring via TLC. Once complete, quench with saturated aqueous NaHCO3 and extract with diethyl ether.
-
Isolation: Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Iminium-Catalyzed Diels-Alder using MacMillan Catalyst
Objective: Asymmetric cycloaddition between cyclopentadiene and cinnamaldehyde .
-
Catalyst & Co-catalyst Mixing: In a reaction vial, dissolve 0.20 mmol (20 mol%) of (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one in 1.0 mL of Methanol/Water (95:5). Add 0.20 mmol of Trifluoroacetic acid (TFA).
-
Causality: The imidazolidinone core is poorly nucleophilic. The TFA co-catalyst is strictly required to protonate the initial hemiaminal, facilitating water elimination to form the highly electrophilic iminium ion .
-
-
Substrate Addition: Add 1.0 mmol of cinnamaldehyde and stir at room temperature for 10 minutes to ensure complete iminium formation.
-
Diene Addition: Cool the mixture to -10 °C. Add 3.0 mmol of freshly distilled cyclopentadiene dropwise.
-
Causality: Excess diene drives the equilibrium forward. The rigid E-geometry of the iminium ion, enforced by the tert-butyl group, ensures exceptional endo diastereoselectivity and high enantiomeric excess.
-
-
Quenching & Isolation: After 12 hours, quench the reaction with water, extract with ethyl acetate, dry, and purify via silica gel chromatography.
Fig 2. Standard self-validating workflow for secondary amine-catalyzed asymmetric transformations.
Conclusion & Selection Logic
The choice between these two powerful catalysts should be dictated by the electronic demands of the transition state. If your workflow requires HOMO-raising (enamine catalysis) —such as the α -functionalization of aldehydes—the superior nucleophilicity and robust aliphatic shielding of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine make it the optimal choice, especially when avoiding desilylation side-reactions.
Conversely, if the transformation relies on LUMO-lowering (iminium catalysis) or single-electron transfer (SOMO), the rigid amide backbone and precise geometric control of the MacMillan Imidazolidinone remain unparalleled in the field.
References
-
Erkkilä, A., Majander, I., & Pihko, P. M. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5416-5470. URL:[Link]
-
North, M. et al. (2015). Imidazolidinones as Asymmetric Organocatalysts. Sustainable Catalysis, The Royal Society of Chemistry, Chapter 18, 164-195. URL:[Link]
-
Mota, A. J. et al. (2022). Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. ACS Omega, 7(20), 17230–17242. URL:[Link]
-
Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243-4244. URL:[Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of Chiral Pyrrolidines: A Comparative Analysis of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine and Key Analogs
Introduction: The Indispensable Role of NMR in Chiral Pyrrolidine Chemistry
To the researchers, scientists, and drug development professionals who constitute our audience, the pyrrolidine scaffold is a familiar and highly valued structural motif. Found in numerous natural products and pharmaceuticals, the stereochemistry of substituted pyrrolidines is often critical to their biological activity and efficacy.[1] Consequently, unambiguous structural and stereochemical characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose, providing a detailed atomic-level view of molecular structure.[2]
Comparative NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR spectral data for our compounds of interest. For consistency and direct comparison, data is presented for spectra acquired in deuterochloroform (CDCl₃), a common solvent for NMR analysis of organic molecules.
Table 1: ¹H NMR Spectral Data Comparison (CDCl₃)
| Proton Assignment | (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (Simulated) | (S)-2-(methoxymethyl)pyrrolidine (Experimental) | (S)-prolinol (Experimental)[3] |
| Pyrrolidine Ring | |||
| H2 (methine) | ~3.1-3.3 ppm (m) | ~3.3-3.4 ppm (m) | ~3.94 ppm (m) |
| H3 (methylene) | ~1.7-1.9 ppm (m) | ~1.7-1.9 ppm (m) | ~1.73-1.81 ppm (m) |
| H4 (methylene) | ~1.5-1.7 ppm (m) | ~1.5-1.7 ppm (m) | ~1.40 ppm (m) |
| H5 (methylene) | ~2.8-3.0 ppm (m) | ~2.8-3.0 ppm (m) | ~2.86-2.93 ppm (m) |
| NH | Variable (broad s) | Variable (broad s) | Variable (broad s) |
| Side Chain | |||
| -OCH₃ | ~3.2 ppm (s) | 3.35 ppm (s) | - |
| -CH₂-O- | - | ~3.3-3.5 ppm (m) | ~3.38-3.56 ppm (m) |
| -CH₂CH₃ | ~1.5-1.7 ppm (q) | - | - |
| -CH₂CH₃ | ~0.8-0.9 ppm (t) | - | - |
| -OH | - | - | Variable (broad s) |
Note: "m" denotes a multiplet, "s" a singlet, "q" a quartet, and "t" a triplet. Chemical shifts are approximate and can vary with concentration and temperature.
Table 2: ¹³C NMR Spectral Data Comparison (CDCl₃)
| Carbon Assignment | (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (Simulated) | (S)-2-(methoxymethyl)pyrrolidine (Experimental) | (S)-prolinol (Experimental) |
| Pyrrolidine Ring | |||
| C2 (methine) | ~60-62 ppm | ~59-61 ppm | ~60-62 ppm |
| C3 (methylene) | ~28-30 ppm | ~27-29 ppm | ~27-29 ppm |
| C4 (methylene) | ~24-26 ppm | ~23-25 ppm | ~24-26 ppm |
| C5 (methylene) | ~46-48 ppm | ~46-48 ppm | ~46-48 ppm |
| Side Chain | |||
| Quaternary Carbon | ~78-80 ppm | - | - |
| -OCH₃ | ~49-51 ppm | ~59 ppm | - |
| -CH₂-O- | - | ~75-77 ppm | ~65-67 ppm |
| -CH₂CH₃ | ~29-31 ppm | - | - |
| -CH₂CH₃ | ~8-10 ppm | - | - |
Analysis and Interpretation: A Deeper Dive into Structural Differences
The tabulated data reveals key diagnostic differences in the NMR spectra of these chiral pyrrolidines, directly attributable to their 2-substituents.
-
The Pyrrolidine Ring: The chemical shifts of the pyrrolidine ring protons and carbons are broadly similar across the three compounds, as expected. However, subtle variations in the chemical shift of the C2 and H2 resonances reflect the differing electronic effects of the attached side chain.
-
The 2-Substituent: This is where the most significant spectral differences lie.
-
In (S)-2-(3-Methoxypentan-3-yl)pyrrolidine , the presence of a quaternary carbon in the side chain is a key feature. In the ¹³C NMR spectrum, this would manifest as a signal in the 78-80 ppm range with no attached protons in a DEPT-135 experiment. The ¹H NMR spectrum would show a quartet and a triplet for the two equivalent ethyl groups.
-
For (S)-2-(methoxymethyl)pyrrolidine , the methoxy group gives rise to a sharp singlet at around 3.35 ppm in the ¹H NMR spectrum and a carbon signal at approximately 59 ppm.[4] The methylene group adjacent to the ether oxygen is diastereotopic, and its protons would likely appear as a complex multiplet.
-
In (S)-prolinol , the hydroxymethyl group's methylene protons are also diastereotopic and appear as distinct multiplets.[3][5] The presence of the hydroxyl group introduces a broad, exchangeable proton signal in the ¹H NMR spectrum, and the C-O carbon appears at a slightly different chemical shift compared to the ether analog due to the difference in electronic environment.
-
Performance in Asymmetric Synthesis: A Comparative Perspective
Chiral pyrrolidine derivatives are workhorses in asymmetric catalysis, often serving as ligands for metal catalysts or as organocatalysts themselves.[6] Their performance is intrinsically linked to their structure, which dictates the steric and electronic environment of the catalytic center.
-
(S)-prolinol and its derivatives are foundational to many highly successful organocatalysts, such as the Jørgensen-Hayashi catalyst. The hydroxyl group can participate in hydrogen bonding, which can be crucial for organizing the transition state and achieving high enantioselectivity.[1]
-
(S)-2-(methoxymethyl)pyrrolidine offers an alternative where the hydroxyl group is protected as a methyl ether. This modification can alter the catalyst's solubility and steric profile, and removes the hydrogen-bonding capability of the side chain. This can be advantageous in reactions where hydrogen bonding might be detrimental or lead to undesired side reactions.
-
(S)-2-(3-Methoxypentan-3-yl)pyrrolidine , with its bulkier, more sterically demanding side chain, would be expected to create a significantly different chiral pocket in a catalytic setting. This increased steric hindrance could potentially lead to higher enantioselectivities in certain transformations by more effectively shielding one face of the substrate. However, it could also lead to lower catalytic activity if the steric bulk impedes substrate binding.
The choice between these and other chiral pyrrolidine derivatives is therefore a strategic one, based on the specific requirements of the desired chemical transformation. A systematic comparison of their performance in a benchmark reaction, such as a Michael addition or an aldol reaction, would provide invaluable data for catalyst selection.
Experimental Protocols: Ensuring Data Integrity
The acquisition of high-quality, reproducible NMR data is fundamental to accurate structural analysis. The following is a generalized, yet robust, protocol for the preparation and analysis of small organic molecules like the pyrrolidine derivatives discussed herein.
Sample Preparation
-
Analyte Purity: Ensure the analyte is of high purity. Residual solvents or reaction byproducts will complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. CDCl₃ is a common first choice for many organic molecules.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg is preferable.
-
Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically employed.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., -1 to 13 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses ensures full proton relaxation for accurate integration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum of singlets, simplifying interpretation.
-
Spectral Width: A wider spectral width is required (e.g., 0 to 220 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.
-
Visualizing Molecular Structures and NMR Workflow
To aid in the conceptualization of the molecules and the analytical process, the following diagrams are provided.
Caption: Molecular structures of the compared pyrrolidine derivatives.
Caption: A generalized workflow for NMR-based structural elucidation.
Conclusion
This guide underscores the power of ¹H and ¹³C NMR spectroscopy in the detailed characterization of chiral pyrrolidine derivatives. Through a comparative analysis of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine, (S)-2-(methoxymethyl)pyrrolidine, and (S)-prolinol, we have demonstrated how subtle structural modifications manifest as distinct and interpretable differences in their NMR spectra. This level of structural insight is indispensable for selecting the appropriate building blocks for catalyst design and for understanding the structure-activity relationships that govern their performance in asymmetric synthesis. The provided experimental protocols and theoretical framework serve as a robust resource for researchers in their pursuit of novel and efficient chiral technologies.
References
-
Royal Society of Chemistry. (n.d.). ¹H NMR (400 MHz, CDCl₃) δ =. [Link]
- Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. University of Oxford.
-
Reich, H. J. (2020). NMR Spectroscopy: Hans Reich NMR Collection. University of Wisconsin. [Link]
- Melchiorre, P. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
-
Danikiewicz, W., & Staszewska-Krajewska, O. (n.d.). Nuclear Magnetic Resonance Spectroscopy in Organic Chemistry: Basic and Advanced Methods of Spectra Interpretation. Polish Academy of Sciences. [Link]
-
ResearchGate. (n.d.). Scheme 1 Structure comparison of designed catalysts. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
- Pellissier, H. (2023).
-
Ashen-Garry, D. (2020). NMR Spectroscopy - An Easy Introduction. Chemistry Steps. [Link]
-
Chegg. (2016). Solved The chemical shift values of this 13C NMR. [Link]
-
Royal Society of Chemistry. (n.d.). ¹³C NMR (CDCl₃, 125 MHz) δ 14.3, 6. [Link]
- Laohapaisan, A., Roy, A., & Nagib, D. A. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction.
-
Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. [Link]
- NP-MRD. (n.d.).
- NP-MRD. (n.d.).
-
Royal Society of Chemistry. (n.d.). Oxidative damage of proline residues by nitrate radicals (NO₃•): A kinetic and product study. [Link]
-
PubChem. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. [Link]
-
National Center for Biotechnology Information. (2012). [Figure], ¹³C NMR Spectrum (125 MHz, CDCl₃) of the probe - Probe Reports from the NIH Molecular Libraries Program. [Link]
-
ResearchGate. (2021). ¹H NMR spectrum of 2 in CDCl₃ given together with assignment of the hydrogen atoms. [Link]
- NP-MRD. (n.d.).
- NP-MRD. (n.d.). ¹H NMR Spectrum (1D, 90 MHz, CDCl₃, experimental) (NP0000010).
- MiMeDB. (n.d.). ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (MMDBc0000207).
- NP-MRD. (n.d.).
- NP-MRD. (n.d.).
- FooDB. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (FDB014940).
-
ResearchGate. (n.d.). 400 MHz ¹H NMR spectra in DMSO‐d6 for H3 and H4 (4.5–5.5 ppm) region of.... [Link]
-
Reddit. (2023). ¹H NMR Spectrum, Organic Chemistry Product (cdcl3 solvent). [Link]
-
Wikipedia. (n.d.). Prolinol. [Link]
-
ResearchGate. (n.d.). Comparison of ¹H NMR spectra (in CDCl₃) of reported structure of.... [Link]
- Tchamgoue, A. D., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. Chemistry Central Journal.
- SpectraBase. (n.d.). 2-Pyrrolidone - Optional[¹³C NMR] - Chemical Shifts.
- Gulman, M. M., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry.
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Spectroscopy [www2.chemistry.msu.edu]
- 3. L-(+)-Prolinol(23356-96-9) 1H NMR spectrum [chemicalbook.com]
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- 5. Prolinol - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
LC-MS/MS Fragmentation Dynamics: A Comparative Guide on (S)-2-(3-Methoxypentan-3-yl)pyrrolidine vs. Unfunctionalized Scaffolds
As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of sterically hindered, chiral aliphatic amines. (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (Exact Mass: 171.1623 Da) represents a unique analytical target. Its structural architecture—a basic pyrrolidine ring coupled to a tertiary ether side-chain—creates competing ionization and fragmentation dynamics.
This guide objectively compares the LC-MS/MS performance and fragmentation predictability of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine against traditional, unfunctionalized pyrrolidine alternatives (e.g., 2-hexylpyrrolidine). By understanding the causality behind these fragmentation pathways, researchers can establish robust, self-validating analytical workflows.
Structural Dynamics & Ionization Causality (Expertise & Experience)
In positive Electrospray Ionization (ESI+), the pyrrolidine nitrogen acts as the primary protonation site, yielding a precursor ion at m/z 172.1701 ([M+H]+). However, pyrrolidine-containing scaffolds are notoriously susceptible to 1[1]. During ionization, the basic pyrrolidine moiety strongly sequesters the proton, which can lead to premature cleavage of labile side chains before the ions even reach the collision cell.
To counteract this, our methodology deliberately controls the fragmentor voltage. While unfunctionalized pyrrolidines typically undergo straightforward alpha-cleavage to yield a dominant 2[2], the presence of the 3-methoxypentan-3-yl group introduces a highly diagnostic alternative pathway: the 3[3]. This occurs because the tertiary ether is sterically crowded and can easily eliminate CH3OH to form a stable alkene cation at m/z 140.14.
Comparative Fragmentation Performance
When comparing the target compound to an unfunctionalized alternative (2-hexylpyrrolidine), the diagnostic value of the methoxy group becomes apparent. The alternative product provides limited structural information, shattering directly into the m/z 70 core. In contrast, (S)-2-(3-Methoxypentan-3-yl)pyrrolidine provides a stepwise fragmentation cascade that acts as an internal validation of the side-chain structure.
Quantitative Data Comparison
| Feature / Parameter | (S)-2-(3-Methoxypentan-3-yl)pyrrolidine (Target) | 2-Hexylpyrrolidine (Alternative) |
| Formula | C10H21NO | C10H21N |
| Precursor Ion [M+H]+ | m/z 172.1701 | m/z 156.1752 |
| Primary Fragment (Low CE: 15 eV) | m/z 140.1439 (Loss of CH3OH, 100% base peak) | m/z 70.0651 (Alpha-cleavage, 100% base peak) |
| Secondary Fragment (High CE: 35 eV) | m/z 70.0651 (Pyrrolinium core, 85% abundance) | m/z 56.0500 (Ring opening, 30% abundance) |
| Diagnostic Neutral Loss | -32 Da (Methanol) | None (Direct alkyl loss) |
| Structural Predictability | High (Stepwise confirmation of ether and ring) | Low (Binary cleavage) |
Mandatory Visualization: Fragmentation Pathway
Fig 1: ESI+ MS/MS fragmentation pathways for (S)-2-(3-Methoxypentan-3-yl)pyrrolidine.
Self-Validating Experimental Protocol (Trustworthiness)
To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. By utilizing a Collision Energy (CE) ramp, we dynamically track the lineage of fragments, proving that m/z 70 originates from both the precursor and the m/z 140 intermediate, rather than from a co-eluting contaminant.
Step-by-Step LC-MS/MS Methodology
Step 1: Sample Preparation & Matrix Control
-
Action: Dilute the analytical standard to 100 ng/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
-
Causality: Formic acid ensures complete protonation of the pyrrolidine nitrogen prior to droplet evaporation, maximizing ESI+ yield. A solvent blank must be prepared in parallel to rule out background isobaric interferences.
Step 2: Chromatographic Separation
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm).
-
Gradient: 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at 0.4 mL/min.
-
Causality: The lipophilic 3-methoxypentan-3-yl side chain ensures strong retention on the C18 stationary phase, preventing ion suppression from early-eluting salts.
Step 3: Source Optimization (Mitigating ISF)
-
Action: Set the Fragmentor Voltage (or Capillary/Cone Voltage depending on the vendor) to a low setting (e.g., 70 V).
-
Causality: High source voltages will prematurely cleave the tertiary ether in the source[1]. Maintaining a low voltage ensures the intact [M+H]+ (m/z 172.17) reaches the quadrupole.
Step 4: MS/MS Acquisition via CE Ramping
-
Action: Isolate m/z 172.2 in Q1. Apply a CE ramp across three discrete energies: 10 eV, 20 eV, and 40 eV in Q2.
-
Causality:
-
At 10 eV: Validates the precursor stability and initiates the low-energy neutral loss of methanol (appearance of m/z 140.14).
-
At 20 eV: Maximizes the m/z 140.14 intermediate, proving the presence of the methoxy group[3].
-
At 40 eV: Forces total alpha-cleavage, yielding the m/z 70.06 pyrrolinium base peak[2], confirming the core scaffold.
-
Sources
Standard Operating Procedure: Handling, Operational Workflow, and Disposal of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the safe and efficient integration of specialized chiral auxiliaries and organocatalysts. (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is a highly specialized, sterically hindered chiral amine. While its bulky lipophilic side chain provides excellent stereocontrol in asymmetric synthesis, its core pyrrolidine ring retains strong basicity and nucleophilicity.
This guide provides an authoritative, self-validating system for the handling, operational workflow, and RCRA-compliant disposal of this chemical, ensuring that your laboratory maintains the highest standards of safety and scientific integrity.
Chemical Profile & Hazard Causality
To handle a chemical safely, one must understand the causality behind its reactivity. The pyrrolidine nitrogen in (S)-2-(3-Methoxypentan-3-yl)pyrrolidine is a secondary amine with a pKa typically around 11. This strong basicity means it is inherently corrosive to biological tissues and incompatible with acidic waste streams. Furthermore, the lipophilic 3-methoxypentan-3-yl group increases its solubility in non-polar organic solvents, making it a highly mobile contaminant if spilled.
Table 1: Physical & Hazard Properties
| Property / Hazard | Characteristic | Operational Implication |
| Chemical Class | Chiral Secondary Amine / Ether | Acts as a strong base; incompatible with strong acids and oxidizing agents. |
| Physical State | Liquid (at standard conditions) | High risk of splash and vapor inhalation; requires fume hood operation. |
| Corrosivity | High (pH > 10 in aqueous phase) | Causes severe skin burns and eye damage. Metal containers may corrode. |
| Flammability | Combustible / Flammable | Keep away from ignition sources; ground all receiving equipment. |
| RCRA Waste Codes | D001 (Ignitability), D002 (Corrosivity) | Must be segregated from acidic and heavy-metal wastes [1]. |
Safety & Handling Protocols (E-E-A-T)
Our safety protocols are designed as self-validating systems. You should not merely follow steps; you must verify the environmental controls before proceeding.
-
Engineering Controls: Always handle this chemical inside a certified chemical fume hood. Self-Validation Step: Before opening the reagent bottle, check the fume hood monitor to verify a face velocity of ≥ 100 feet per minute (fpm). This ensures vapors are actively pulled away from your breathing zone, complying with OSHA laboratory standards [2].
-
Personal Protective Equipment (PPE): Standard thin nitrile gloves are highly permeable to lipophilic amines. Self-Validation Step: Use heavy-duty butyl rubber or laminated (e.g., Silver Shield) gloves. Inflate the gloves manually before donning to check for micro-punctures. Wear a splash-resistant lab coat and chemical safety goggles (not just safety glasses).
-
Reactivity Management: Because it is a basic amine, never store or dispose of it alongside halogenated acids (e.g., HCl, HBr) or strong oxidizers (e.g., peroxides, nitric acid), as this can lead to violent exothermic neutralization reactions.
Operational Workflow & Waste Generation
When utilizing (S)-2-(3-Methoxypentan-3-yl)pyrrolidine in an organocatalytic workflow, the generation of waste typically occurs during the reaction quench and subsequent liquid-liquid extraction.
Step-by-Step Methodology: Reaction Quench & Extraction
-
Quenching: Cool the reaction mixture to 0°C. Slowly add a mild aqueous buffer (e.g., saturated NH4Cl or dilute citric acid) to quench the reaction without causing a violent exothermic spike.
-
Phase Separation: Transfer the mixture to a separatory funnel. Add an extraction solvent. Note: The choice of solvent here dictates your downstream waste segregation.
-
Extraction: Invert and vent the funnel immediately to release pressure. The sterically hindered amine will partition based on the pH of the aqueous layer.
-
Collection: Drain the aqueous phase into a designated temporary beaker, and collect the organic phase.
-
Waste Routing: Route the respective phases to the correct hazardous waste carboys as dictated by the decision tree below.
Decision tree for routing (S)-2-(3-Methoxypentan-3-yl)pyrrolidine waste streams.
Proper Disposal Procedures
Improper disposal of pyrrolidine derivatives can lead to regulatory fines and environmental toxicity. Under the EPA's Resource Conservation and Recovery Act (RCRA) [1], this chemical is classified as a hazardous waste.
Waste Segregation Categories
-
Halogenated Organic Waste: If the chemical was used or extracted with Dichloromethane (DCM) or Chloroform, it must go into the Halogenated waste stream. Causality: Halogenated wastes require specialized high-temperature incineration to prevent the formation of toxic dioxins. Mixing non-halogenated waste into this stream unnecessarily increases disposal costs.
-
Non-Halogenated Organic Waste: If used with solvents like Toluene, Ethyl Acetate, or Hexane, route to the Non-Halogenated stream. This stream is typically incinerated for energy recovery.
-
Aqueous Basic Waste: Aqueous washes containing the amine will be highly basic (pH > 10). Do not mix this with acidic aqueous waste to avoid pressurization of the waste carboy from exothermic neutralization.
Containerization and Labeling
-
Material Compatibility: Use High-Density Polyethylene (HDPE) or glass carboys. Do not use metal cans, as the basic amine can corrode metal over time.
-
Headspace: Never fill a waste container beyond 80% capacity. Leave headspace for vapor expansion.
-
Labeling: Attach a compliant Hazardous Waste tag immediately upon the first drop of waste entering the container. Explicitly list "(S)-2-(3-Methoxypentan-3-yl)pyrrolidine" and check the boxes for Flammable and Corrosive .
Table 2: Waste Segregation Compatibility
| Waste Stream | Compatible Solvents | Incompatible Materials | Disposal Method |
| Non-Halogenated | EtOAc, Hexane, Toluene, MeOH | Halogens, Strong Acids, Oxidizers | Incineration (Energy Recovery) |
| Halogenated | DCM, Chloroform, DCE | Alkali metals, Strong bases | High-Temp Incineration |
| Aqueous Basic | Water, Brine, dilute NaOH | Acidic aqueous waste (causes heat) | Chemical Neutralization / Treatment |
Emergency Spill Response
In the event of a spill, immediate and calculated action is required. According to Prudent Practices in the Laboratory [3], standard organic spill kits must be utilized, but with specific caveats for amines.
Step-by-Step Spill Cleanup Methodology
-
Evacuate and Isolate: Alert personnel in the immediate vicinity. If the spill is outside a fume hood, evacuate the room and allow the HVAC system to clear the vapors for at least 15 minutes.
-
Don Heavy-Duty PPE: Put on a half-mask respirator with organic vapor cartridges (if trained/cleared), heavy butyl rubber gloves, and a face shield.
-
Containment: Surround the spill with an inert absorbent material such as dry sand, vermiculite, or a commercial silicate-based absorbent. Crucial Causality: Never use sawdust or paper towels for a concentrated amine spill. Amines can react exothermically with organic materials and oxidizing agents, and sawdust is highly combustible.
-
Neutralization (Optional but Recommended): Carefully apply a weak solid acid, such as citric acid or sodium bisulfate, to the spill area to neutralize the basicity and reduce vapor pressure.
-
Collection: Use a non-sparking polypropylene dustpan to scoop the absorbed material into a heavy-duty plastic bag or HDPE bucket.
-
Decontamination: Wash the spill surface with a mild soap and water solution, followed by a water rinse.
-
Disposal: Label the collected solid as "Hazardous Solid Waste - Corrosive/Flammable Amine Spill Debris" and request an immediate pickup from your Environmental Health and Safety (EHS) department.
Step-by-step emergency response workflow for an amine spill.
References
-
EPA Hazardous Waste Regulations (RCRA) . 40 CFR Part 261 - Identification and Listing of Hazardous Waste. U.S. Environmental Protection Agency. Available at:[Link]
-
Occupational Exposure to Hazardous Chemicals in Laboratories . 29 CFR 1910.1450. Occupational Safety and Health Administration (OSHA). Available at:[Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version . National Research Council (US) Committee on Prudent Practices in the Laboratory. National Academies Press (2011). Available at:[Link]
Personal protective equipment for handling (S)-2-(3-Methoxypentan-3-yl)pyrrolidine
As a Senior Application Scientist, I design laboratory safety protocols not merely to meet compliance, but to engineer out the possibility of human error. Handling sterically hindered chiral amines like (S)-2-(3-Methoxypentan-3-yl)pyrrolidine requires a mechanistic understanding of how the molecule's physical properties interact with your personal protective equipment (PPE).
While specific toxicological data for this highly substituted proprietary auxiliary may be limited, its hazard profile is dictated by its functional groups. Extrapolating from closely related analogs like (S)-2-(methoxymethyl)pyrrolidine, this reagent is a flammable liquid (H226) that causes severe skin and eye irritation[1]. The secondary amine of the pyrrolidine ring is a strong, corrosive base capable of causing severe skin burns (H314), and it poses acute toxicity risks via inhalation. Furthermore, the bulky methoxypentyl group increases the molecule's lipophilicity, meaning it will penetrate the lipid bilayer of human skin—and standard laboratory elastomers—much faster than unsubstituted pyrrolidine.
Below is the comprehensive, self-validating protocol for the safe handling, PPE selection, and disposal of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine.
Mechanistic Justification for PPE Selection
The most common point of failure in handling pyrrolidine derivatives is the underestimation of their membrane permeability and vapor pressure. Standard PPE is insufficient for this chemical class.
-
Hand Protection (The Permeation Problem): Standard nitrile gloves are a critical point of failure. When exposed to lipophilic amines, the nitrile polymer matrix swells, leading to rapid breakthrough (often < 5 minutes). Butyl rubber gloves are mandatory. The highly saturated, non-polar polymer backbone of butyl rubber sterically and electronically resists amine permeation, providing >480 minutes of protection.
-
Body Protection (The Ignition Risk): Vapors from pyrrolidine derivatives can accumulate in low areas and form explosive mixtures with ambient air. A static spark from standard polyester clothing can ignite these vapors. A Flame-Retardant (FR) antistatic lab coat (e.g., Nomex) is required to mitigate this risk[1].
-
Eye/Face Protection (The Lachrymator Effect): Amine vapors react with the moisture in your eyes to form localized hydroxide ions, causing severe corneal irritation and lachrymation. Safety glasses lack an orbital seal and are useless against vapors. EN 166 compliant chemical splash goggles are non-negotiable.
Quantitative PPE Specifications
| PPE Category | Recommended Material / Standard | Mechanistic Justification | Breakthrough / Limitation |
| Hand Protection | Butyl Rubber (EN 374) | Non-polar matrix resists lipophilic amine permeation. | > 480 mins. Never use Latex. |
| Eye/Face | Chemical Splash Goggles (EN 166) | Orbital seal prevents vapor-induced corneal burns. | N/A (Continuous protection). |
| Body Protection | Nomex / FR Antistatic Lab Coat | Prevents static discharge ignition of flammable vapors. | Must be fully buttoned. |
| Respiratory | ABEK1P3 Cartridges (Half-Face) | 'K' rating specifically neutralizes ammonia/amines. | Use only if fume hood fails. |
Operational Workflow: Inert Atmosphere Transfer
Because chiral pyrrolidines are sensitive to atmospheric moisture and pose high inhalation risks, they must be handled using Schlenk line techniques inside a Class II fume hood. Every step below includes a self-validating checkpoint to ensure systemic integrity.
Step 1: System Integrity & Grounding
-
Action: Verify fume hood face velocity is between 80–100 fpm. Ground the source container and the receiving Schlenk flask using grounding cables.
-
Validation Check: Use a multimeter to ensure electrical continuity (< 10 ohms) between the containers. This self-validates that static sparks cannot ignite the amine vapors[1].
Step 2: PPE Donning Sequence
-
Action: Don the FR lab coat. Put on inner standard nitrile gloves (for dexterity), followed by chemical splash goggles. Finally, don the outer butyl rubber gloves, pulling the gauntlets over the FR coat cuffs.
-
Validation Check: Perform an inflation test on the butyl gloves prior to donning to verify the absence of microscopic pinhole leaks.
Step 3: Syringe Transfer Execution
-
Action: Purge the transfer syringe with inert gas (N₂/Ar) three times. Draw the required volume of (S)-2-(3-Methoxypentan-3-yl)pyrrolidine slowly to prevent cavitation.
-
Validation Check: Observe the liquid in the syringe barrel. If bubbles continuously form, the vacuum created by your draw rate is overcoming the liquid's vapor pressure; slow down immediately to prevent aerosolization.
Step 4: Doffing & Decontamination
-
Action: Rinse the contaminated syringe with a non-polar solvent (e.g., hexane), then quench in a dilute acid bath (e.g., 1M HCl) to form the non-volatile ammonium salt. Doff outer butyl gloves by turning them inside out.
-
Validation Check: The "Smell Test" (wafting cautiously near the hood). A persistent "fishy" or ammonia-like odor indicates incomplete decontamination. Re-wipe all surfaces with a weak acid solution.
Spill Response and Disposal Plan
Due to its high environmental mobility and toxicity, discharge into the environment must be strictly avoided[2]. Do not use water to clean up spills, as this will spread the lipophilic chemical and exacerbate vaporization.
Workflow for evaluating and safely mitigating pyrrolidine derivative spills.
Minor Spill Mitigation Methodology (< 50 mL, Inside Hood):
-
Isolate: Immediately extinguish all ignition sources and lower the fume hood sash to maximize exhaust velocity over the spill.
-
Neutralize: Cover the spill with a chemically inert absorbent (e.g., dry sand or diatomaceous earth). Carefully apply a solid weak acid (like sodium bisulfate) over the absorbent. This acid-base reaction forms a stable, non-volatile salt, instantly neutralizing the inhalation hazard.
-
Collect: Use non-sparking tools to sweep the agglomerated mass into a High-Density Polyethylene (HDPE) hazardous waste container[1].
-
Dispose: Label as "Hazardous Waste: Flammable/Corrosive Amine" and route to your Environmental Health and Safety (EHS) department for high-temperature incineration.
References
-
(S)-2-(Methoxymethyl)pyrrolidine | 63126-47-6 (Safety Data Sheet) . TCI Chemicals. 1
-
SAFETY DATA SHEET - Pyrrolidine . Sigma-Aldrich.
-
SAFETY DATA SHEET - Pyrrolidine . Fisher Scientific. 2
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
